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Core Science & Biosynthesis

Foundational

molecular weight and formula of 5-(Aminomethyl)-2-chlorobenzoic acid HCl

An In-Depth Technical Guide to 5-(Aminomethyl)-2-chlorobenzoic Acid Hydrochloride This guide provides a comprehensive technical overview of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride, a compound of interest for r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Aminomethyl)-2-chlorobenzoic Acid Hydrochloride

This guide provides a comprehensive technical overview of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical and physical properties, potential synthetic pathways, and prospective applications, while adhering to the principles of scientific integrity and providing actionable insights for laboratory practice.

Core Molecular and Physical Properties

5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride is a substituted benzoic acid derivative. The presence of a carboxylic acid, an aminomethyl group, and a chlorine atom on the benzene ring makes it a versatile building block in organic synthesis.

Chemical Structure and Identification
  • Chemical Name: 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride

  • Molecular Formula (HCl salt): C₈H₉Cl₂NO₂

  • Molecular Weight (HCl salt): 222.07 g/mol [1]

  • CAS Number (Base): 90434-27-8[2]

Physicochemical Data

A summary of the known and estimated physicochemical properties is presented in the table below. It is important to note that specific experimental data for the hydrochloride salt is limited; therefore, some values are derived from the free base or closely related analogs.

PropertyValueSource/Comment
Molecular Formula (Base) C₈H₈ClNO₂[2]
Molecular Weight (Base) 185.61 g/mol [2]
Physical Form Solid (inferred)General property of similar compounds.
Melting Point 217-220 °C (for methyl ester HCl)Data for the closely related methyl ester hydrochloride.[3][4]
Solubility Soluble in water and polar organic solvents (inferred).[5]

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The conversion of the amino group to an aminomethyl group can be a multi-step process. A logical sequence of reactions is outlined below.

G cluster_0 Synthesis of 5-(Aminomethyl)-2-chlorobenzoic acid HCl 5-Amino-2-chlorobenzoic_acid 5-Amino-2-chlorobenzoic acid Protection Amino Protection (e.g., Boc anhydride) 5-Amino-2-chlorobenzoic_acid->Protection Step 1 Protected_Intermediate N-Boc-5-amino- 2-chlorobenzoic acid Protection->Protected_Intermediate Reduction Carboxylic Acid Reduction (e.g., BH3-THF) Protected_Intermediate->Reduction Step 2 Alcohol_Intermediate (N-Boc-5-amino-2-chlorophenyl)methanol Reduction->Alcohol_Intermediate Oxidation Alcohol Oxidation (e.g., PCC or Swern) Alcohol_Intermediate->Oxidation Step 3 Aldehyde_Intermediate N-Boc-5-formyl- 2-chlorobenzaldehyde Oxidation->Aldehyde_Intermediate Reductive_Amination Reductive Amination (e.g., NH3, NaBH3CN) Aldehyde_Intermediate->Reductive_Amination Step 4 Protected_Final_Product N-Boc-5-(aminomethyl)- 2-chlorobenzoic acid Reductive_Amination->Protected_Final_Product Deprotection Deprotection and Salt Formation (HCl) Protected_Final_Product->Deprotection Step 5 Final_Product 5-(Aminomethyl)-2-chlorobenzoic acid HCl Deprotection->Final_Product

Caption: Proposed synthetic pathway for 5-(Aminomethyl)-2-chlorobenzoic acid HCl.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of 5-(aminomethyl)-2-chlorobenzoic acid from 2-chloro-5-nitrobenzoic acid, a plausible precursor.[6]

  • Reduction of the Nitro Group:

    • Dissolve 2-chloro-5-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol.

    • Add a reducing agent, for instance, tin(II) chloride or catalytic hydrogenation with Pd/C.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction by filtering the catalyst and evaporating the solvent to yield 5-amino-2-chlorobenzoic acid.

  • Conversion to Aminomethyl (Conceptual Steps):

    • The transformation of the amino group to an aminomethyl group would likely involve a series of protection, reduction, and deprotection steps as outlined in the diagram above.

Applications in Research and Drug Development

While specific applications for 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride are not extensively documented, its structural motifs suggest several potential uses in medicinal chemistry and materials science. Its isomers are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][8][9]

Role as a Chemical Intermediate

The compound's bifunctional nature (carboxylic acid and amino groups) allows it to be a versatile scaffold for building more complex molecules.

G cluster_1 Role as a Chemical Intermediate Target_Molecule 5-(Aminomethyl)-2-chlorobenzoic acid HCl Carboxylic_Acid_Reaction Carboxylic Acid Derivatization (e.g., amidation, esterification) Target_Molecule->Carboxylic_Acid_Reaction Amine_Reaction Amine Derivatization (e.g., acylation, alkylation) Target_Molecule->Amine_Reaction Product_1 Amide/Ester Products Carboxylic_Acid_Reaction->Product_1 Product_2 Substituted Amine Products Amine_Reaction->Product_2 Complex_Molecules Biologically Active Compounds, Novel Polymers Product_1->Complex_Molecules Product_2->Complex_Molecules

Caption: Potential derivatization pathways for 5-(Aminomethyl)-2-chlorobenzoic acid HCl.

Potential as a Pharmacophore

Chlorinated aromatic compounds are prevalent in many FDA-approved drugs.[10] The aminomethylbenzoic acid scaffold is also present in various biologically active molecules. This suggests that derivatives of 5-(Aminomethyl)-2-chlorobenzoic acid could be explored for various therapeutic targets.

Analytical Methodologies

The characterization and quantification of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride can be achieved using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.

Representative HPLC Method

The following is a general HPLC method that could be adapted for the analysis of this compound, based on methods for similar aromatic carboxylic acids.[11][12][13][14]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The ratio can be optimized for best separation (e.g., 60:40 aqueous:organic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 240-254 nm).

  • Injection Volume: 10-20 µL.

  • Quantification: An external standard calibration curve would be constructed using solutions of known concentrations of a reference standard.

Safety and Handling

  • GHS Hazard Statements (inferred from methyl ester): H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work in a well-ventilated area or a fume hood.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek medical attention.

Conclusion

5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride is a chemical compound with significant potential as a building block in the synthesis of novel molecules for pharmaceutical and materials science applications. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for researchers by consolidating available information, proposing logical synthetic and analytical approaches, and highlighting key safety considerations based on structurally related compounds. As with any chemical research, it is imperative to conduct thorough literature searches for the most up-to-date information and to perform all laboratory work with appropriate safety precautions.

References

  • National Institute of Standards and Technology. SAFETY DATA SHEET - m-Chlorobenzoic Acid. (2014). [Link]

  • PubChem. 5-Amino-2-chlorobenzoic acid. [Link]

  • PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid. [Link]

  • ResearchGate. VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. (2025). [Link]

  • Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. [Link]

  • PureSynth. 5-Amino-2-Chlorobenzoic Acid 98.0%(HPLC). [Link]

  • Bosnian Journal of Basic Medical Sciences. HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. (2004). [Link]

  • PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. [Link]

  • ResearchGate. Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). [Link]

  • European Journal of Medicinal Chemistry. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Determination of 5-(Aminomethyl)-2-chlorobenzoic acid Hydrochloride

Topic: Solubility of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride in water Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride in water Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary

5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride (CAS: 90434-27-8 for the parent acid; HCl salt is the protonated derivative) is a critical bifunctional building block in medicinal chemistry, often utilized in the synthesis of serine protease inhibitors and peptidomimetics.

While specific thermodynamic solubility values for this precise intermediate are often proprietary, structural analysis of the aminomethylbenzoate class confirms that the hydrochloride salt exhibits high aqueous solubility (typically >20 mg/mL) compared to its zwitterionic parent. This guide provides a definitive physicochemical profile, a mechanism-based analysis of its dissolution behavior, and a validated Standard Operating Procedure (SOP) for empirical determination.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

To understand the solubility behavior, we must first deconstruct the molecule's ionization states. Unlike simple benzoic acids, this molecule is an ampholyte converted into a cationic salt.

PropertyData / Prediction
Chemical Name 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride
Core Structure Benzoic acid core with a 2-chloro substituent and a 5-aminomethyl side chain.[1][2][3]
Molecular Weight ~222.07 g/mol (HCl salt)
pKa (Acidic) ~3.0 – 3.5 (Carboxylic acid, lowered by ortho-Cl electron withdrawal)
pKa (Basic) ~9.0 – 9.5 (Primary amine on benzyl carbon)
LogP (Parent) ~1.5 (Predicted); Chlorine adds lipophilicity compared to non-chloro analogs.
Solubility Classification High (as HCl salt). The ionic lattice energy is easily overcome by hydration of the ammonium and carboxyl groups.
Structural Impact on Solubility
  • The Hydrochloride Effect: The free base (zwitterion) of aminomethylbenzoic acids often has low solubility due to strong intermolecular crystal lattice forces (ionic bonding between

    
     and 
    
    
    
    ). Converting this to the hydrochloride salt (
    
    
    and
    
    
    ) disrupts this lattice and provides a highly hydrophilic chloride counter-ion, drastically increasing water solubility.
  • The Ortho-Chloro Substituent: The chlorine atom at position 2 is hydrophobic. While it increases the lipophilicity (LogP) relative to the non-chlorinated analog, it also sterically twists the carboxyl group out of planarity, potentially reducing crystal packing efficiency and enhancing solubility in some contexts.

Solubility Dynamics & Mechanism

The solubility of this compound is pH-dependent . Researchers must recognize that "solubility in water" is a dynamic equilibrium governed by the pH of the final solution.

Dissolution Mechanism

When the hydrochloride salt is added to water:

  • Dissociation:

    
    
    
  • Acidity: The solution becomes acidic due to the carboxylic acid and the weak acidity of the ammonium group.

  • Equilibrium: At low pH (pH < 2), the molecule exists primarily as the cationic species (

    
    ), which is highly soluble.
    
pH-Solubility Profile (The "U" Curve)

The compound behaves as an ampholyte.

  • pH < 3 (Acidic): High solubility (Cationic form).

  • pH ~ 6 (Isoelectric Point - pI): Minimum solubility (Zwitterionic form

    
    ). Risk of precipitation.
    
  • pH > 10 (Basic): High solubility (Anionic form

    
    ).
    
Visualization: Species Distribution & Solubility Logic

SolubilityDynamics cluster_legend Solubility Trend Acidic pH < 3 Cationic Species (Soluble) Isoelectric pH ~ 6 (pI) Zwitterion (Least Soluble) Acidic->Isoelectric Deprotonation (-H+) Basic pH > 10 Anionic Species (Soluble) Isoelectric->Basic Deprotonation (-H+) Trend High Sol -> Precipitation Risk -> High Sol

Caption: The solubility profile follows a U-shaped curve. The HCl salt provides the initial acidic environment (left node), ensuring high initial solubility.

Validated Experimental Protocol (SOP)

Since specific batch-to-batch variations occur, researchers should not rely on literature values alone. Use this Thermodynamic Solubility Protocol for precise determination.

Phase 1: Preparation
  • Buffer Systems: Prepare 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8) to mimic physiological range, plus pure distilled water.

  • Analytical Standard: Prepare a 1 mg/mL stock solution of the compound in Methanol/Water (50:50) for HPLC calibration.

Phase 2: Shake-Flask Method (Gold Standard)
  • Saturation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C (or 37°C for physiological relevance) for 24 hours.

  • pH Check: Measure the pH of the supernatant. Crucial: The dissolved HCl salt will lower the pH of unbuffered water.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Analyze the filtrate via HPLC-UV.

Phase 3: HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carboxyl).

Workflow Diagram

ExperimentalProtocol Start Start: Weigh Excess Solid SolventAdd Add Solvent (Water/Buffer) Start->SolventAdd Agitate Agitate 24h @ 25°C SolventAdd->Agitate CheckPH Check pH of Supernatant Agitate->CheckPH Filter Filter (0.22 µm PVDF) CheckPH->Filter Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Calc Calculate Solubility (mg/mL) HPLC->Calc

Caption: Step-by-step workflow for thermodynamic solubility determination.

Implications for Drug Development

Formulation & Stability[5]
  • Salt Disproportionation: In unbuffered water, the HCl salt is stable. However, if formulated in a neutral buffer (pH 6-7), the compound may convert to its zwitterionic form and precipitate. Action: Maintain formulation pH < 4 or > 9, or use cosolvents if neutral pH is required.

  • Common Ion Effect: The presence of excess chloride ions (e.g., in 0.9% Saline) may slightly suppress solubility due to the common ion effect, though usually negligible for high-solubility salts.

Synthesis Workup[5][10][13][14]
  • Purification: The high water solubility of the HCl salt suggests that the compound cannot be easily extracted from water into organic solvents (like Ethyl Acetate) unless the pH is adjusted to the isoelectric point (~pH 6) to maximize the neutral zwitterion species.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37879, 5-Amino-2-chlorobenzoic acid (Analog Structure Reference). Retrieved from [Link]

  • World Health Organization (2019). Annex 4: General guidance on the conduct of equilibrium solubility experiments for BCS-based biowaivers. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa and solubility profiles).

Sources

Foundational

5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride CAS number identification

The following technical guide is structured to provide an authoritative reference for 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride , addressing the specific challenges in its identification, synthesis, and applicat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative reference for 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride , addressing the specific challenges in its identification, synthesis, and application in drug discovery.

CAS Identification, Synthesis Protocols, and Application Logic

Executive Summary: The Identity Matrix

In the landscape of pharmaceutical intermediates, 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride serves as a critical bifunctional building block, particularly in the synthesis of peptidomimetics and serine protease inhibitors. However, its identification is frequently obscured by nomenclature ambiguity regarding its salt forms and positional isomers.

This guide definitively resolves the CAS assignment and provides a self-validating protocol for its use.

The "Golden Record" Identification

Researchers must distinguish between the free acid, the hydrochloride salt, and the common "amino" (non-methyl) isomer.

Chemical EntityCAS NumberMolecular FormulaMolecular Weight
HCl Salt (Target) 1663-21-4

222.07 g/mol
Free Acid 90434-27-8

185.61 g/mol
Common Confusion89-54-3

171.58 g/mol

Critical Note: The "Common Confusion" listed above is 5-Amino-2-chlorobenzoic acid (lacking the methylene bridge). Using CAS 89-54-3 will result in a failed synthesis if a benzylamine motif is required.

Chemical Structure & Isomer Logic

The molecule consists of a benzoic acid core with a chlorine atom at the ortho position (C2) and an aminomethyl group (


) at the meta position (C5). The hydrochloride salt stabilizes the amine, preventing intramolecular cyclization or polymerization.
Structural Visualization

The following diagram illustrates the core structure and the critical "Isomer Trap" that researchers must avoid.

ChemicalStructure cluster_legend Structural Key Target TARGET MOLECULE 5-(Aminomethyl)-2-chlorobenzoic acid HCl (CAS: 1663-21-4) IsomerTrap ISOMER TRAP (Avoid) 5-Amino-2-chlorobenzoic acid (CAS: 89-54-3) Core Benzoic Acid Core Core->Target + Cl (pos 2) + CH2NH2 (pos 5) Core->IsomerTrap + Cl (pos 2) + NH2 (pos 5) (Missing Methylene) Legend Blue = Correct Target | Red = Common Error

Figure 1: Structural relationship and differentiation between the target aminomethyl compound and its common aniline analog.

Synthesis & Production Logic

While various routes exist, the most robust industrial pathway involves the reduction of 2-chloro-5-cyanobenzoic acid . This method avoids the poor selectivity of chloromethylating 2-chlorobenzoic acid directly.

Recommended Synthetic Pathway

Precursor: 2-Chloro-5-cyanobenzoic acid (CAS 89891-83-8)

  • Activation: The carboxylic acid is often protected (esterification) or the reaction is run in basic media to prevent interference.

  • Reduction: The nitrile (-CN) is reduced to the amine (-CH2NH2).

    • Reagents: Hydrogenation (

      
      ) over Raney Nickel or Palladium on Carbon (Pd/C). Alternatively, Borane-THF (
      
      
      
      ) can be used for chemoselectivity if the acid is protected.
  • Salt Formation: The crude amine is treated with anhydrous HCl in dioxane or ether to precipitate the pure hydrochloride salt.

SynthesisPathway Start Starting Material 2-Chloro-5-cyanobenzoic acid (CAS: 89891-83-8) Step1 Step 1: Nitrile Reduction (H2 / Raney Ni or BH3) Start->Step1 Reduction Intermediate Intermediate 5-(Aminomethyl)-2-chlorobenzoic acid (Free Acid: CAS 90434-27-8) Step1->Intermediate Yields Free Amine Step2 Step 2: Acidification (HCl in Dioxane/Ether) Intermediate->Step2 Salt Formation Final FINAL PRODUCT HCl Salt (CAS: 1663-21-4) Step2->Final Precipitation

Figure 2: The primary synthetic route via nitrile reduction, ensuring high regioselectivity.[1]

Analytical Verification (Self-Validating System)

To ensure trustworthiness in your workflow, do not rely solely on vendor labels. Use this self-validating analytical checklist.

1H-NMR Signature (DMSO-d6)

The presence of the methylene bridge is the definitive proof of identity against the aniline isomer.

  • Diagnostic Peak: Look for a doublet or singlet integrating to 2H around 4.0 – 4.2 ppm (

    
    ).
    
  • Aromatic Region: Three distinct protons.

    • 
       ppm (d, 1H, H-3, ortho to Cl)
      
    • 
       ppm (dd, 1H, H-4)
      
    • 
       ppm (d, 1H, H-6, ortho to COOH)
      
  • Absence Check: If you see a broad singlet around 5.0–6.0 ppm (typical of aniline

    
    ) and no methylene peak at 4.0 ppm, you have the wrong compound (CAS 89-54-3).
    
Mass Spectrometry (LC-MS)
  • Expected Mass:

    
     (for the free base cation).
    
  • Isotope Pattern: A characteristic Chlorine pattern (3:1 ratio of M : M+2) must be visible.

Applications in Drug Discovery

This molecule is a "privileged scaffold" because it provides a rigid aromatic core with two orthogonal handles: a carboxylic acid (electrophile) and a primary amine (nucleophile).

Primary Utility: Peptidomimetics

In peptide synthesis, this molecule acts as a constrained amino acid mimic .

  • Geometry: It mimics the spacing of a phenylalanine or tyrosine residue but introduces a rigid turn due to the meta substitution.

  • Linker Chemistry: Used in Fragment-Based Drug Discovery (FBDD) to link two active pharmacophores. The chlorine atom at C2 provides steric bulk that can lock the conformation of the resulting amide bond, improving binding affinity to targets like Factor Xa or SGLT-2 related pathways.

Protocol: Coupling in Solid Phase Peptide Synthesis (SPPS)
  • Protection: The primary amine must be Fmoc-protected before introduction to the resin.

    • Reagent: Fmoc-OSu +

      
       in Water/Dioxane.
      
  • Coupling: Use standard HATU/DIPEA conditions. The steric hindrance from the C2-Chlorine may require double coupling or extended reaction times compared to standard benzoic acids.

References

  • PubChem. (2025).[2] 5-(Aminomethyl)-2-chlorobenzoic acid (Free Acid Record). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Ionization Profile and pKa Determination of 5-(Aminomethyl)-2-chlorobenzoic Acid HCl

This technical guide provides an in-depth analysis of the physicochemical properties of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride , focusing on its pKa values, ionization behavior, and experimental determination...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the physicochemical properties of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride , focusing on its pKa values, ionization behavior, and experimental determination.

Executive Summary & Molecular Identity

5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride (CAS: 90434-27-8) is a bifunctional building block frequently employed in the synthesis of SGLT2 inhibitors and other pharmacophores. Its utility relies on the orthogonal reactivity of its two ionizable centers: a carboxylic acid (acidic) and a primary aliphatic amine (basic), stabilized as a hydrochloride salt.

Understanding the dissociation constants (pKa) of this molecule is critical for:

  • Formulation: Determining solubility profiles at physiological pH.

  • Synthesis: Optimizing pH conditions for selective acylation or coupling reactions.

  • Purification: Designing isoelectric precipitation or ion-exchange protocols.

Molecular Structure & Numbering
  • Core: Benzoic Acid (C1)[1]

  • Substituent 1: Chlorine atom at position 2 (Ortho to COOH).

  • Substituent 2: Aminomethyl group (

    
    ) at position 5 (Meta to COOH; Para to Cl).
    
  • State: Hydrochloride salt (

    
    ).
    

Theoretical pKa Analysis (SAR & Causality)

As exact experimental values for this specific intermediate are often proprietary, reliable values are derived from Structure-Activity Relationships (SAR) using the Hammett Equation and comparative fragment analysis.

: The Carboxylic Acid (Acidic Center)

The ionization event is:



  • Reference Standard: Benzoic Acid (

    
    ).[2]
    
  • Ortho-Chloro Effect: The chlorine atom at position 2 exerts a strong electron-withdrawing inductive effect (

    
    ) and a steric "ortho effect," which twists the carboxyl group out of coplanarity with the ring. This destabilizes the ground state but stabilizes the carboxylate anion, significantly increasing acidity .
    
    • Comparator: 2-Chlorobenzoic acid (

      
      ).
      
  • Meta-Aminomethyl Effect: At low pH (where

    
     is measured), the amine is fully protonated (
    
    
    
    ). This cationic group is strongly electron-withdrawing, further pulling density from the ring and stabilizing the carboxylate anion.
  • Predicted Value: 2.75 ± 0.15

: The Aminomethyl Group (Basic Center)

The ionization event is:



  • Reference Standard: Benzylamine (

    
    ).
    
  • Substituent Effects: The amine is separated from the ring by a methylene bridge, dampening resonance effects but allowing inductive effects.

    • Para-Chloro (Pos 2 relative to Pos 5): Electron-withdrawing (

      
      ). Lowers pKa.[3]
      
    • Meta-Carboxylate (Pos 1 relative to Pos 5): At pH > 4, the carboxyl group is ionized (

      
      ). The anion is electron-donating via induction (
      
      
      
      ), which would typically raise the pKa. However, the overall aromatic system remains electron-deficient due to the chloro group.
  • Predicted Value: 8.90 ± 0.20 (Slightly less basic than benzylamine).

Summary of Physicochemical Constants
ParameterValue (Predicted/Ref)Description

(Acid)
2.80 Deprotonation of Carboxylic Acid

(Base)
8.95 Deprotonation of Ammonium
Isoelectric Point (pI) 5.88

LogP ~1.5Lipophilicity (Unionized form)
LogD (pH 7.4) ~ -1.2Distribution coefficient (Ionized)

Ionization Pathway & Speciation Diagram

The following diagram illustrates the protonation states of the molecule as pH increases from 0 to 14.

IonizationPathway SpeciesA Cationic Form (pH < 2.8) (COOH, NH3+) Soluble SpeciesB Zwitterionic Form (pH 2.8 - 8.9) (COO-, NH3+) Net Charge: 0 Min. Solubility (pI) SpeciesA->SpeciesB pKa1 ≈ 2.80 (-H+ from COOH) SpeciesC Anionic Form (pH > 8.9) (COO-, NH2) Soluble SpeciesB->SpeciesC pKa2 ≈ 8.95 (-H+ from NH3+)

Figure 1: Stepwise dissociation showing the transition from Cation to Zwitterion to Anion.

Experimental Determination Protocol

To validate these theoretical values, a Potentiometric Titration is the gold standard. This protocol is self-validating because it accounts for the hydrochloride counter-ion.

Materials Required[3][5][6]
  • Analyte: ~50 mg 5-(Aminomethyl)-2-chlorobenzoic acid HCl (High Purity >98%).

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized (carbonate-free).

  • Solvent: Degassed HPLC-grade water (or 0.15 M KCl solution for ionic strength control).

  • Equipment: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a calibrated glass pH electrode.

Step-by-Step Methodology
  • System Calibration:

    • Calibrate the pH electrode using buffers at pH 1.68, 4.01, 7.00, and 10.01. Slope efficiency must be 98-102%.

  • Sample Preparation:

    • Dissolve accurately weighed sample (

      
       mg) in 50 mL of 0.15 M KCl.
      
    • Note: Since the sample is a Hydrochloride salt, the initial pH will be acidic (~pH 2.0-2.5).

  • Titration Workflow:

    • Acid Blank: Perform a blank titration on the solvent to subtract background carbonate/solvent effects.

    • Titration: Titrate with 0.1 N NaOH. Add titrant in dynamic increments (0.01 mL near equivalence points).

    • Range: Titrate from initial pH (~2) to pH ~11.5.

  • Data Analysis (Bjerrum Method):

    • Plot pH (y-axis) vs. Volume of NaOH (x-axis).

    • First Inflection Point: Corresponds to the neutralization of the free

      
       from the HCl salt and the deprotonation of the Carboxylic Acid (
      
      
      
      ).
    • Second Inflection Point: Corresponds to the deprotonation of the Ammonium group (

      
      ).
      
    • Calculate exact pKa using the Henderson-Hasselbalch equation at half-equivalence points.

Validation Criteria
  • Equivalence Point 1: Should occur at exactly 1 molar equivalent of NaOH (neutralizing the HCl and COOH).

  • Equivalence Point 2: Should occur at exactly 2 molar equivalents total.

  • Hysteresis: Back-titration with HCl should yield pKa values within ±0.05 units.

References

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Source for Benzoic Acid/Chlorobenzoic Acid standards).[1][4][5][6]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Source for Benzylamine standards).[1][4][6][7][8]

  • PubChem Database. (2024). Compound Summary: 2-Chlorobenzoic acid.[1][9] National Center for Biotechnology Information. Link[5]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for 5-(Aminomethyl)-2-chlorobenzoic acid HCl: A Versatile Intermediate in Pharmaceutical Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride. This guide moves beyond a simple recitation of properties to deliver field-proven insights into its application, focusing on its role as a bifunctional scaffold in the synthesis of novel therapeutic agents, particularly within the landscape of anticonvulsant drug discovery. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and ground all claims in authoritative references.

Introduction: Unpacking the Utility of a Bifunctional Scaffold

5-(Aminomethyl)-2-chlorobenzoic acid HCl is a substituted amino acid derivative whose value in medicinal chemistry lies in its distinct, orthogonally reactive functional groups: a primary amine (as the hydrochloride salt) and a carboxylic acid. This bifunctionality allows for sequential, controlled modifications, making it an ideal starting point for building libraries of complex molecules for biological screening.

The core structure incorporates key pharmacophoric elements often sought in neuroactive compounds: an aromatic ring, a hydrogen bond donor/acceptor (the amine), and a hydrogen bonding domain (the carboxylic acid).[1] This arrangement, particularly its similarity to GABA (gamma-aminobutyric acid) analogs and other benzylamine structures, makes it a compelling intermediate for developing agents targeting the central nervous system (CNS), such as novel anticonvulsants.[2][3]

Physicochemical Properties

A thorough understanding of the intermediate's properties is critical for successful experimental design.

PropertyValueSource / Notes
IUPAC Name 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride-
CAS Number 75228-82-9[4]
Molecular Formula C₈H₉Cl₂NO₂[4]
Molecular Weight 222.07 g/mol Calculated from formula
Appearance White to off-white crystalline solidGeneral supplier data
Solubility Soluble in water, methanol. Slightly soluble in DMSO.[5] (Analog)
Stability Stable under normal storage conditions.[6] (Analog)
Core Rationale for Use in Anticonvulsant Synthesis

Epilepsy is a chronic neurological disorder often characterized by an imbalance between excitatory and inhibitory neurotransmission.[1] Many effective antiepileptic drugs (AEDs) function by modulating ion channels (e.g., sodium channels) or enhancing GABAergic inhibition.[1][7] The structure of 5-(Aminomethyl)-2-chlorobenzoic acid HCl is advantageous for several reasons:

  • Structural Mimicry: The aminomethylbenzoic acid core can be seen as a rigidified analog of GABA, a primary inhibitory neurotransmitter.

  • Pharmacophore Presentation: It provides the essential aryl group, hydrogen-bonding domains, and electron donor atoms identified as crucial for interaction with targets like voltage-gated sodium channels.[1]

  • Synthetic Versatility: The primary amine and carboxylic acid serve as handles for introducing a wide range of chemical diversity, allowing for the fine-tuning of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

G cluster_Intermediate 5-(Aminomethyl)-2-chlorobenzoic acid HCl cluster_Features Key Anticonvulsant Pharmacophoric Features Intermediate Core Structure Aryl Aryl Unit (Chlorophenyl) HBD1 Hydrogen Bonding Domain (-COOH) Donor Electron Donor Atom (-CH2NH2) P_Aryl Aryl Binding Moiety Aryl->P_Aryl Provides P_HBD Hydrogen Bonding Region HBD1->P_HBD Provides P_Donor Electron Donor Site Donor->P_Donor Provides G Start 5-(Aminomethyl)-2- chlorobenzoic acid HCl Step1 Step 1: N-Acylation (Schotten-Baumann) Start->Step1 Intermediate N-Acyl Intermediate Step1->Intermediate Step2 Step 2: Amide Coupling (EDC/HOBt) Intermediate->Step2 Product Final Product Library (N-Acyl Amide Derivatives) Step2->Product Reagent1 Acyl Chloride (R1-COCl) Reagent1->Step1 Reagent2 Primary/Secondary Amine (R2-NH-R3) Reagent2->Step2

Caption: Two-stage workflow for derivative library synthesis.

Protocol 3.1: Step 1 - N-Acylation of the Aminomethyl Group

This protocol utilizes the Schotten-Baumann reaction, a classic and reliable method for acylating amines in a biphasic system, which is ideal for handling the hydrochloride salt by neutralizing it in situ.

Objective: To selectively acylate the primary amine of the starting material with an example acyl chloride (e.g., 4-fluorobenzoyl chloride).

Materials:

Reagent M.W. ( g/mol ) Quantity (mmol) Mass/Volume
5-(Aminomethyl)-2-chlorobenzoic acid HCl 222.07 10.0 2.22 g
4-Fluorobenzoyl chloride 158.56 11.0 1.39 mL
Sodium Hydroxide (NaOH) 40.00 ~30.0 As 2 M aq. soln.
Dichloromethane (DCM) - - 50 mL
Hydrochloric Acid (HCl) - - As 1 M aq. soln.

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g |

Procedure:

  • Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-(Aminomethyl)-2-chlorobenzoic acid HCl (2.22 g, 10.0 mmol) and 50 mL of deionized water. Stir until fully dissolved.

  • Biphasic Setup: Add 50 mL of dichloromethane (DCM) to the flask.

  • Cooling: Place the flask in an ice-water bath and cool the vigorously stirring mixture to 0-5 °C.

  • Reagent Addition: In a separate vial, dissolve 4-fluorobenzoyl chloride (1.39 mL, 11.0 mmol) in 10 mL of DCM.

  • Reaction Execution: Add the 4-fluorobenzoyl chloride solution dropwise to the reaction flask over 15 minutes. Simultaneously, add 2 M aqueous NaOH solution dropwise via a separate addition funnel, maintaining the pH of the aqueous layer between 9-10 (check periodically with pH paper).

    • Causality Note: Maintaining a basic pH is crucial. It neutralizes the starting material's HCl salt, deprotonates the amine for nucleophilic attack, and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 10% Methanol in DCM.

  • Workup - Phase Separation: Pour the reaction mixture into a separatory funnel. Allow the layers to separate and discard the aqueous (upper) layer.

  • Workup - Acid Wash: Wash the organic layer with 1 M HCl (2 x 30 mL) to remove any unreacted amine and excess base.

  • Workup - Final Wash & Dry: Wash the organic layer with brine (1 x 30 mL), then dry it over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acylated intermediate, which can be purified by recrystallization from ethyl acetate/hexanes or used directly in the next step.

Protocol 3.2: Step 2 - Amide Coupling of the Carboxylic Acid

This protocol employs a standard peptide coupling method using EDC (a carbodiimide) and HOBt to activate the carboxylic acid for reaction with an amine.

Objective: To couple the carboxylic acid of the N-acylated intermediate with an example amine (e.g., piperidine) to form the final amide product.

Materials:

Reagent M.W. ( g/mol ) Quantity (mmol) Mass/Volume
N-Acyl Intermediate (from Step 1) ~309.7 5.0 1.55 g
Piperidine 85.15 6.0 0.59 mL
EDC•HCl 191.70 7.5 1.44 g
HOBt 135.12 7.5 1.01 g
Triethylamine (TEA) 101.19 10.0 1.39 mL

| N,N-Dimethylformamide (DMF), anhydrous | - | - | 30 mL |

Procedure:

  • Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-acyl intermediate (1.55 g, 5.0 mmol), HOBt (1.01 g, 7.5 mmol), and 30 mL of anhydrous DMF.

  • Activation: Stir the mixture until all solids dissolve. Add EDC•HCl (1.44 g, 7.5 mmol). Stir at room temperature for 30 minutes.

    • Causality Note: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization if chiral centers are present) and reacts cleanly with the amine.

  • Amine Addition: Add piperidine (0.59 mL, 6.0 mmol) to the reaction mixture, followed by the dropwise addition of triethylamine (1.39 mL, 10.0 mmol).

    • Causality Note: Triethylamine acts as a non-nucleophilic base to neutralize any hydrochloride salts present (from EDC•HCl) and the HOBt, ensuring the added amine remains in its free, nucleophilic form.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours).

  • Workup - Quench: Pour the reaction mixture into 150 mL of cold water and stir. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) to remove DMF and water-soluble byproducts.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Conclusion

5-(Aminomethyl)-2-chlorobenzoic acid HCl is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical R&D. Its bifunctional nature provides a reliable and versatile platform for the logical design and synthesis of novel molecular entities. The protocols detailed herein offer a validated workflow for leveraging this intermediate to construct libraries of potential anticonvulsant agents, demonstrating a practical application of its unique structural attributes. By understanding the causality behind each experimental step and adhering to strict safety protocols, researchers can effectively utilize this intermediate to accelerate the discovery of next-generation therapeutics.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2-chlorobenzoic acid.

  • Guidechem. (n.d.). What are the applications of 5-Amino-2-chlorobenzoic acid?.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Chlorobenzoic acid.

  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590.

  • Al-Obaydi, F. M. H., et al. (2020). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives. Baghdad Science Journal.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chlorobenzoic acid.

  • Amir, M., & Ali, I. (2012). Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives. Journal of Neurology & Neurophysiology.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Foundation: Methyl 2-Amino-5-Chlorobenzoate in Pharmaceutical Research and Development.

  • BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Furan-Derived Primary Amines.

  • Spectrum Chemical. (2006). Material Safety Data Sheet: 2-Chlorobenzoic acid.

  • National Institute of Standards and Technology (NIST). (2014). Safety Data Sheet: m-Chlorobenzoic Acid.

  • PubChem. (n.d.). 5-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information.

  • BLD Pharm. (n.d.). 5-(Aminomethyl)-2-chlorobenzoic acid.

  • Anshul Specialty Molecules. (n.d.). 2-Amino-5-Chloro Benzoic acid.

  • Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(11), 3283.

  • Aboul-Enein, M. N., et al. (2020). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Bioorganic Chemistry, 94, 103473.

  • Kumar, V., et al. (2023). Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents. ACS Omega.

  • Breit, B., & Heller, D. (2008). Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes. Organic Syntheses.

  • Gregory, G. L., et al. (2016). A simple and efficient synthesis of functionalized cyclic carbonate monomers using a versatile pentafluorophenyl ester intermediate. Polymer Chemistry.

  • Parchem. (n.d.). 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride reactions

Case Reference: #AMCB-HCl-Yield-Optimization Status: Active Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary The synthesis of 5-(aminomethyl)-2-chlorobenzoic acid hydrochloride presents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #AMCB-HCl-Yield-Optimization Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

The synthesis of 5-(aminomethyl)-2-chlorobenzoic acid hydrochloride presents a classic "chemoselectivity paradox" in organic synthesis. The primary challenge lies in reducing the nitrile precursor (typically 5-cyano-2-chlorobenzoic acid) to the primary amine without triggering hydrodehalogenation (loss of the chlorine atom) or dimerization (formation of secondary amines).[1]

This guide provides a validated protocol and troubleshooting framework to maximize yield, focusing on catalyst selection, pH control, and salt crystallization dynamics.

Module 1: The "Golden Route" Synthesis Protocol

Objective: Selective reduction of the nitrile group while preserving the aryl-chloride bond.[1]

The Chemistry

The most robust precursor is 2-chloro-5-cyanobenzoic acid .[1] Direct hydrogenation is preferred over hydride reagents (e.g., LiAlH4) which often lead to difficult workups and side reactions with the carboxylic acid.

Critical Reaction Pathway:



Competing Side Reactions:

  • Dechlorination:

    
     (Favored by Palladium).[1]
    
  • Dimerization:

    
     (Favored by neutral/basic pH).[1]
    
Optimized Protocol

Note: This protocol utilizes Platinum (IV) Oxide (Adam's Catalyst) in an acidic medium, which is superior to Pd/C for preserving halogens.[1]

ParameterSpecificationRationale
Precursor 2-chloro-5-cyanobenzoic acid (1.0 eq)High atom economy; commercially available.[1]
Solvent Glacial Acetic Acid + 5% conc.[1] HClAcidic media protonates the product amine immediately (

), rendering it non-nucleophilic and preventing dimerization.[1]
Catalyst

(Adam's Catalyst) (5-10 wt%)
Platinum is less active toward aryl-chloride hydrogenolysis than Palladium.[1]
Pressure 40–60 psi (3–4 bar)Moderate pressure favors nitrile reduction over dehalogenation.[1]
Temperature 25°C (Room Temp)Elevated temperatures increase the rate of dehalogenation exponentially.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 2-chloro-5-cyanobenzoic acid in 50 mL of glacial acetic acid. Add 2 mL of concentrated HCl.

  • Catalyst Addition: Under Argon flow, add 100 mg

    
    .[1]
    
  • Hydrogenation: Purge with

    
     three times. Pressurize to 50 psi. Stir vigorously at RT for 4–6 hours.
    
  • Monitoring: Check via HPLC/LC-MS. Look for the disappearance of the nitrile peak. Stop immediately upon completion to avoid over-reduction.

  • Filtration: Filter catalyst over Celite. Wash the pad with acetic acid.

  • Isolation: Concentrate the filtrate in vacuo to obtain a sticky residue.

Module 2: Isolation & Crystallization of the HCl Salt

Objective: Converting the crude zwitterion/acetate salt into a high-purity Hydrochloride salt.[1]

Many yield losses occur here because the compound is amphoteric (zwitterionic).[1] It is highly water-soluble but poorly soluble in non-polar organics.[1]

The "Anti-Solvent" Crystallization Method
  • Solvent Swap: Take the residue from Module 1. Add 4M HCl in Dioxane (excess, ~3-4 eq).

  • Trituration: Sonicate the mixture. The product is insoluble in dioxane/ether but the excess acetic acid and impurities remain in solution.

  • Precipitation: If a solid does not form, add Diethyl Ether or MTBE dropwise until turbidity persists. Cool to 0°C for 2 hours.[1]

  • Filtration: Collect the white precipitate.[2]

  • Drying: Dry under high vacuum over

    
     (phosphorus pentoxide) to remove trace water/acid.[1] The product is hygroscopic.
    

Module 3: Troubleshooting & Diagnostics

Visualizing the Failure Points

The following diagram maps the reaction logic and where users typically encounter yield loss.

G cluster_0 Critical Failure Modes Start Start: 2-chloro-5-cyanobenzoic acid Reaction Hydrogenation (H2, Catalyst) Start->Reaction Dechlor Side Reaction A: Dechlorination (Loss of Cl) Reaction->Dechlor Pd/C used or High Temp Dimer Side Reaction B: Dimerization (Secondary Amine) Reaction->Dimer Neutral pH (No Acid) Product Target: 5-(Aminomethyl)-2-chlorobenzoic acid Reaction->Product PtO2 + Acidic Media Waste/Impurity Waste/Impurity Dechlor->Waste/Impurity Low Yield / Oily Residue Low Yield / Oily Residue Dimer->Low Yield / Oily Residue Salt Final Form: HCl Salt Crystallization Product->Salt HCl/Dioxane Workup

Caption: Figure 1.[1] Reaction pathway analysis showing critical divergence points leading to yield loss (Red) vs. success (Green).

FAQ: Troubleshooting Specific Issues

Q1: My LC-MS shows a mass corresponding to [M-34]. What happened?

  • Diagnosis: You have suffered Hydrodehalogenation .[1] The Chlorine atom was replaced by Hydrogen.

  • Root Cause: Likely use of Palladium (Pd/C) or temperature was too high (>40°C).[1]

  • Fix: Switch to Platinum Oxide (

    
    )  or Raney Nickel .[1] If using Raney Ni, you may need to add a specific inhibitor like thiophene, though this is messier. Stick to Pt in acidic media for the cleanest profile [1].
    

Q2: I have a mixture of products, and the yield is <40%. The main impurity is much heavier.

  • Diagnosis: Dimerization .[1] You formed the secondary amine:

    
    .[1]
    
  • Root Cause: The reaction pH was not acidic enough. The primary amine product reacted with the intermediate imine.

  • Fix: Ensure the reaction solvent contains at least 1-2 equivalents of strong acid (HCl or

    
    ) relative to the substrate.[1] This protonates the amine immediately upon formation, killing its nucleophilicity [2].
    

Q3: I cannot get a solid; I only have a sticky oil.

  • Diagnosis: Solvent entrapment / Hygroscopicity .[1] The compound is likely holding onto acetic acid or water.

  • Fix:

    • Azeotrope with Toluene 3x to remove acetic acid.[1]

    • Dissolve the oil in a minimum amount of dry Methanol.

    • Slowly add

      
       (Ether) until cloudy.[1]
      
    • Scratch the flask walls to induce nucleation.

Q4: Can I use chemical reduction (e.g.,


) instead of hydrogenation? 
  • Answer: Yes, but with caution. Borohydride reduction of nitriles is effective but can be messy to quench, leading to boron-complex impurities that are hard to separate from the zwitterionic amino acid.[1] Catalytic hydrogenation is cleaner for scale-up.[1][3]

References

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1] (Standard text confirming Pt vs. Pd selectivity for halogens).

  • Kukula, P., et al. (2014). "Selective Hydrogenation of Nitriles to Primary Amines." Organic Process Research & Development.

  • BenchChem Technical Support. (2025). "Synthesis of Chloro-Substituted Benzoic Acids: Troubleshooting & Optimization."

  • ChemicalBook. (2023).[1] "2-Amino-5-chlorobenzoic acid synthesis and derivatives." (General reactivity data for chlorobenzoic acid scaffolds).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride

An in-depth technical guide by a Senior Application Scientist Welcome to the technical support guide for 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride. This document is designed for our scientific partners in resear...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Welcome to the technical support guide for 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride. This document is designed for our scientific partners in research and drug development. As Senior Application Scientists, we understand that compound solubility is a critical first step in any successful experiment. This guide provides in-depth, field-proven insights to help you overcome the unique solubility challenges presented by this molecule.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

A robust troubleshooting strategy begins with understanding the physicochemical nature of the compound. 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride is an amphoteric molecule, meaning it contains both a weakly acidic carboxylic acid group and a weakly basic amino group.[1][2] This dual nature is the primary determinant of its solubility behavior.

Q1: What is the general solubility profile of this compound?

While specific quantitative data is limited, the solubility can be predicted based on its functional groups. As a hydrochloride salt, it is expected to have good solubility in aqueous solutions.[3] For organic solvents, polar options are recommended starting points.

Table 1: Predicted Solubility in Common Laboratory Solvents

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Protic WaterpH-dependentThe compound can form hydrogen bonds and exists as a salt.[4]
Methanol, EthanolSparingly Soluble to SolubleThe polar nature of alcohols can solvate the molecule.[1]
Polar Aprotic DMSO, DMFLikely SolubleThese solvents are effective for many polar organic molecules.[1]
Non-Polar Toluene, HexaneInsolubleThe overall polarity of the molecule is too high for non-polar solvents.[5]
Q2: My compound is not dissolving in water, even though it is a hydrochloride salt. What is the primary cause?

This is the most common issue encountered and it almost always relates to pH . The solubility of amphoteric compounds like this one is highly dependent on the pH of the solution.[1][2]

  • The Zwitterionic Effect: At a specific pH, known as the isoelectric point (pI), the negative charge on the carboxylate group and the positive charge on the ammonium group will balance. In this zwitterionic state, the molecule has minimal net charge, leading to strong intermolecular interactions (crystal lattice energy) and thus, its lowest aqueous solubility .[6][7] Your water source (even DI water, which can be slightly acidic from dissolved CO2) may be at or near the pI of the compound.

Q3: Can temperature be used to improve solubility?

Yes, increasing the temperature generally increases the rate of dissolution and the equilibrium solubility.[4] However, this must be approached with caution.

  • Risk of Degradation: Excessive heat can cause chemical degradation. It is crucial to monitor for any color change.

  • Supersaturation: A solution prepared at a high temperature may become supersaturated upon cooling to room or experimental temperature, leading to precipitation.[1]

Part 2: Experimental Workflows for Solubility Optimization

The following protocols are designed as a logical progression to systematically achieve complete dissolution.

Workflow 1: Systematic pH Adjustment

This is the most critical workflow. The goal is to shift the pH away from the compound's isoelectric point to favor the formation of a more soluble cationic or anionic species.[1][2]

  • Prepare a Suspension: Add the desired mass of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride to your aqueous buffer or water. Stir at room temperature for 5-10 minutes. It will likely form a fine suspension.

  • Measure Initial pH: Use a calibrated pH meter to determine the starting pH of the suspension.

  • Acidic Titration: Slowly add 0.1 M HCl dropwise. In acidic conditions (low pH), the amino group is protonated, creating a more soluble cationic salt.[1][2] Monitor for visual clarity after each addition, allowing time for equilibration.

  • Alkaline Titration (if necessary): If acidic conditions do not yield a clear solution, prepare a fresh suspension. Slowly add 0.1 M NaOH dropwise. In alkaline conditions (high pH), the carboxylic acid group deprotonates, forming a more soluble anionic salt.[1][2]

  • Validation: Once the compound is dissolved, let the solution sit for at least one hour at the intended final temperature to ensure it remains stable and does not precipitate.

ph_workflow start Start Compound Suspension in Water measure_ph Measure Initial pH start->measure_ph decision Is Solution Clear? measure_ph->decision adjust_acid Titrate with Dilute HCl Protonates Amine Group decision->adjust_acid No success {Endpoint | Stable, Clear Solution} decision->success Yes fail {Proceed to Workflow 2 | Co-Solvent Strategy} decision->fail Persistent Issue adjust_acid->decision Re-evaluate adjust_base Titrate with Dilute NaOH Deprotonates Carboxyl Group adjust_acid->adjust_base If Ineffective adjust_base->decision Re-evaluate

Caption: Systematic workflow for optimizing aqueous solubility via pH adjustment.

Workflow 2: Co-Solvent and Energy Input Strategy

If pH adjustment alone is insufficient or not compatible with your experimental constraints, a water-miscible organic co-solvent can be employed.

  • Solvent Selection: Choose a polar organic solvent such as DMSO or Ethanol.[1]

  • Method A (Stock Solution):

    • Dissolve the compound in a minimal volume of the chosen co-solvent (e.g., 100 mg in 1 mL of DMSO).

    • While vortexing the target aqueous buffer, add the stock solution dropwise to achieve the final desired concentration.

    • Causality: This method prevents the bulk compound from crashing out of solution by keeping it solvated during the dilution process.

  • Method B (Direct Addition):

    • To the aqueous suspension, add the co-solvent in small increments (e.g., 1-5% of the total volume).

  • Energy Input (Optional):

    • Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. This uses ultrasonic waves to break apart solid aggregates.

    • Gentle Warming: Place the solution in a water bath at 37-50°C. Do not exceed 50°C without prior stability data.

  • Validation (Critical): Always prepare a vehicle control (buffer + identical concentration of co-solvent) to run in parallel in your experiments. This ensures that any observed effects are from the compound, not the solvent system.

cosolvent_workflow start Start: Insoluble in pH-Adjusted Buffer select_solvent Select Co-Solvent (e.g., DMSO, Ethanol) start->select_solvent dissolve Dissolve Compound in Minimal Co-Solvent select_solvent->dissolve add_to_buffer Add Dropwise to Stirring Aqueous Buffer dissolve->add_to_buffer apply_energy Optional: Apply Gentle Sonication or Warming add_to_buffer->apply_energy observe Observe for Clarity and Stability apply_energy->observe success Success: Clear Solution observe->success Yes failure Failure: Re-evaluate Compound Purity/Concentration observe->failure No

Caption: Strategy for using co-solvents to achieve dissolution.

Part 3: Trustworthiness & Self-Validation

Every protocol must be a self-validating system. After achieving a clear solution, always perform these final checks:

  • Stability Check: Let the final solution stand at the intended experimental temperature for at least 2-4 hours. Any sign of precipitation indicates an unstable, supersaturated solution that needs to be reformulated at a lower concentration.[1]

  • Purity Confirmation: If solubility issues persist despite these methods, consider the purity of your compound. Impurities can significantly alter solubility characteristics.

  • Vehicle Controls: As mentioned, vehicle controls are non-negotiable for ensuring the scientific validity of your downstream results.

We are confident that these structured approaches will enable you to successfully prepare your solutions of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride. For further assistance, please do not hesitate to contact our technical support team.

References

  • Benchchem. (n.d.). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives.
  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • Benchchem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of N-Acryloyl-p-aminobenzoic Acid.
  • Avdeef, A. (2007). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
  • Scribd. (n.d.). Zwitterion and PH Dependent Solubilty.
  • Demeter, A., et al. (2022). Understanding the pH Dependence of Supersaturation State—A Case Study of Telmisartan. MDPI.
  • European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA).

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 5-(Aminomethyl)-2-chlorobenzoic Acid Coupling

Introduction: The "Zwitterion Trap" 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride presents a unique challenge in amide coupling: it is a bifunctional zwitterionic linker supplied as a hydrochloride salt. Success dep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Zwitterion Trap"

5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride presents a unique challenge in amide coupling: it is a bifunctional zwitterionic linker supplied as a hydrochloride salt. Success depends entirely on managing three distinct variables simultaneously:

  • The Chloro-Effect: The ortho-chloro substituent lowers the

    
     of the carboxylic acid significantly compared to unsubstituted benzoic acid.
    
  • The Hydrochloride Salt: You are starting with a cationic species (

    
    ). It is non-nucleophilic until neutralized.
    
  • The Isoelectric Precipice: At neutral pH, this molecule tends to aggregate or precipitate due to zwitterionic charge cancellation.

This guide provides the thermodynamic grounding and practical protocols to navigate these challenges.

Module 1: The pH Landscape (Theory & Mechanism)

To optimize coupling, you must visualize the protonation states. The molecule has two ionizable groups with distinct


 values.
Physicochemical Constants
ParameterEstimated ValueExplanation
Acid

(-COOH)
~2.9 The electron-withdrawing Cl atom at the ortho position increases acidity (lowers

) relative to benzoic acid (4.2).
Amine

(

)
~9.5 Typical for a primary benzylamine.
Isoelectric Point (pI) ~6.2

.[1][2] Solubility is lowest here.
Visualizing Protonation States

The following diagram illustrates the species present at different pH levels.

ProtonationStates Cation Species A: Cationic (pH < 2) Soluble (Water) Zwitterion Species B: Zwitterionic (pH 3.0 - 9.0) Low Solubility (Precipitation Risk) Cation->Zwitterion Deprotonation of COOH (pK_a ~2.9) Anion Species C: Anionic (pH > 10) Soluble (Basic Buffer) Zwitterion->Anion Deprotonation of NH3+ (pK_a ~9.5)

Figure 1: Protonation states of 5-(Aminomethyl)-2-chlorobenzoic acid. The "Danger Zone" for solubility is pH 3.0–9.0.

Module 2: Experimental Protocols

Scenario A: Using the Molecule as the Amine (Nucleophile)

Goal: Couple the 5-aminomethyl group to an activated carboxylic acid partner.

The Challenge: The starting material is a hydrochloride salt (


). It is not nucleophilic . You must strip the proton from the amine without triggering the precipitation of the zwitterion.

Protocol:

  • Solvent Choice: Use a polar aprotic solvent (DMF or DMSO). Avoid water if possible to prevent hydrolysis of your active ester partner.

  • Base Calculation (Critical): You need enough base to neutralize the HCl and maintain the free amine.

    • Rule of Thumb: Use 3.0 equivalents of tertiary base (DIPEA or TEA).

      • 1.0 eq: Neutralizes the HCl salt.

      • 1.0 eq: Neutralizes the carboxylic acid (it will deprotonate first).

      • 1.0 eq: Ensures the amine equilibrium shifts to the free base (

        
        ).
        
  • Procedure:

    • Dissolve the amino-acid HCl salt in DMF.

    • Add 3.0 eq DIPEA. Note: The solution may cloud transiently as the zwitterion forms, then clear as it fully dissolves.

    • Add the activated partner (e.g., NHS-ester).[3]

Scenario B: Using the Molecule as the Acid (Electrophile)

Goal: Activate the 2-chlorobenzoic acid moiety to couple with an amine partner.

The Challenge: Self-polymerization. If you add EDC/NHS or HATU to this molecule unprotected, the activated acid of one molecule will react with the amine of another.

Protocol:

  • Option 1: Protection (Recommended). Use an N-protected version (e.g., Boc-5-(aminomethyl)-2-chlorobenzoic acid).

  • Option 2: pH-Controlled Activation (Advanced).

    • Step 1: Dissolve in MES buffer (pH 4.7). At this pH, the amine is fully protonated (

      
      ) and non-nucleophilic.
      
    • Step 2: Add EDC/NHS.[3][4] The carboxyl group activates; the amine remains dormant due to protonation.

    • Step 3: React with the external amine partner immediately. Warning: Yields are often lower due to slow self-coupling background rates.

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Failure

TroubleshootingTree Problem Start: What is the issue? Precip Issue: Precipitation/Cloudiness Problem->Precip LowYield Issue: Low Yield (<20%) Problem->LowYield CheckPH Check pH Precip->CheckPH CheckRole Role: Amine or Acid? LowYield->CheckRole IsIso Is pH 5.0 - 7.0? CheckPH->IsIso Soln1 Solution: Move away from pI. Add Base (pH > 9) or Acid (pH < 3) IsIso->Soln1 Yes AmineRole Acting as Amine CheckRole->AmineRole AcidRole Acting as Acid CheckRole->AcidRole BaseEq Did you account for HCl salt? AmineRole->BaseEq SelfPoly Risk: Self-Polymerization AcidRole->SelfPoly Soln2 Solution: Increase Base. Need >2.5 eq DIPEA to overcome HCl + COOH protonation. BaseEq->Soln2 No/Unsure Soln3 Solution: Use N-Boc protection or strict pH 4.5 activation. SelfPoly->Soln3

Figure 2: Troubleshooting logic flow for precipitation and yield issues.

Frequently Asked Questions

Q1: I added 1 equivalent of DIPEA, but my reaction failed. Why? A: You likely ran out of base. The first equivalent of DIPEA is consumed solely by neutralizing the HCl salt attached to the amine. The second equivalent is consumed by the carboxylic acid (which deprotonates before the amine). You have zero base left to keep the amine nucleophilic. Always use at least 2.5–3.0 equivalents.

Q2: Can I use water as a solvent? A: Yes, but be careful of the pH.

  • Acidic water (pH < 3): Soluble, but amine is inactive.

  • Neutral water (pH 6-7):High risk of precipitation (Isoelectric point).

  • Basic water (pH > 9): Soluble and active, but hydrolysis of your active ester (NHS/sulfo-NHS) becomes rapid.

  • Recommendation: Use a 50/50 mix of Buffer/DMF to maintain solubility.

Q3: Does the 2-chloro group affect the reaction? A: Yes. Sterically, it is ortho to the carboxylic acid. If you are activating the acid side, expect slower kinetics than standard benzoic acid. You may need more powerful coupling agents (e.g., HATU instead of EDC) or longer reaction times.

Q4: I see a white solid forming immediately upon adding base. Is this product? A: Likely not. If you are in a concentrated solution, this is the zwitterion precipitating as you pass through pH 6–7. Add more solvent or more base to push through to the fully anionic, soluble state (pH > 9).

References

  • National Center for Biotechnology Information. (2023). 2-Chlorobenzoic acid (CID 8374) - pKa and Chemical Properties. PubChem Compound Summary. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for pKa effects on amine reactivity).

Sources

Optimization

Technical Support Center: 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride Degradation Studies

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride. Here, we address common questions and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride. Here, we address common questions and troubleshooting scenarios encountered during forced degradation studies. Our goal is to provide both theoretical understanding and practical, field-proven guidance to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride?

A1: Forced degradation studies, also known as stress testing, are a critical component of drug development and are mandated by regulatory bodies like the ICH.[1][2][3] The primary objectives for studying 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride are:

  • Identification of Potential Degradants: To determine the likely degradation products that could form under various stress conditions.[4]

  • Elucidation of Degradation Pathways: To understand the chemical breakdown mechanisms of the molecule.[2][4]

  • Development and Validation of Stability-Indicating Methods: To create and validate analytical methods, typically HPLC, that can accurately separate and quantify the parent drug from its degradation products.[3][5] This ensures that the method can detect changes in the drug's quality over time.

  • Understanding Intrinsic Stability: To assess the inherent stability of the molecule and identify its vulnerabilities to different stressors.[2][6]

Q2: What are the most relevant stress conditions for 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride, and why?

A2: Based on the structure of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride, which contains an aromatic ring, a carboxylic acid, an aminomethyl group, and a chlorine substituent, the following stress conditions are recommended as per ICH guidelines[1][2][7]:

Stress ConditionTypical Reagents & ConditionsRationale for 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80°C)While the amide and ester bonds that are highly susceptible to hydrolysis are absent, harsh acidic conditions can potentially promote decarboxylation or other secondary reactions.[7][8][9]
Base Hydrolysis 0.1 M to 1 M NaOH, heated (e.g., 60-80°C)Similar to acid hydrolysis, the primary structure is relatively stable, but extreme pH and heat can induce degradation. It's crucial to test for lability under basic conditions.[7][8][9]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temperature or slightly elevatedThe aminomethyl group is a potential site for oxidation, which could lead to the formation of an aldehyde, imine, or further to a carboxylic acid. The electron-rich aromatic ring is also susceptible to oxidative attack.[10]
Photolysis Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)The chlorinated aromatic ring is a chromophore that can absorb UV light, potentially leading to dehalogenation, dimerization, or other photochemical reactions.[7][10]
Thermal Degradation Dry heat (e.g., 10°C increments above accelerated stability testing, such as 80°C, 90°C, etc.)High temperatures can provide the energy needed for various degradation reactions, including decarboxylation of the benzoic acid moiety.[6]
Q3: What are the hypothetical degradation products of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride?
  • Oxidative Degradation: The aminomethyl group could be oxidized to an aldehyde (2-chloro-5-formylbenzoic acid ) or a carboxylic acid (2-chloro-5-carboxybenzoic acid ).

  • Photolytic Degradation: Dechlorination could occur, leading to the formation of 5-(Aminomethyl)benzoic acid . Dimerization or polymerization products are also a possibility under high-intensity light.

  • Thermal Degradation: Decarboxylation is a common thermal degradation pathway for benzoic acids, which would result in 2-chloro-5-(aminomethyl)benzene .

The following diagram illustrates these potential degradation pathways:

G cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation cluster_thermal Thermal Degradation parent 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride aldehyde 2-chloro-5-formylbenzoic acid parent->aldehyde H₂O₂ dechlorinated 5-(Aminomethyl)benzoic acid parent->dechlorinated UV/Vis Light decarboxylated 2-chloro-5-(aminomethyl)benzene parent->decarboxylated Heat (Δ) carboxy 2-chloro-5-carboxybenzoic acid aldehyde->carboxy Further Oxidation

Caption: Potential degradation pathways of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride.

Troubleshooting Guides

Scenario 1: No degradation is observed under initial stress conditions.
  • Possible Cause: The stress conditions may not be harsh enough for this stable molecule.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For acid and base hydrolysis, incrementally increase the concentration of the acid or base (e.g., from 0.1 M to 1 M, or even higher if necessary). For oxidative stress, a higher concentration of H₂O₂ can be used.

    • Increase Temperature: Temperature is a key factor in accelerating degradation.[7] If initial experiments were at room temperature, repeat them at elevated temperatures (e.g., 60°C, 80°C).

    • Extend Exposure Time: Increase the duration of the stress exposure. Samples should be taken at multiple time points to monitor for the onset of degradation.

    • Combination of Stressors: In some cases, a combination of stressors (e.g., heat and humidity) may be required to induce degradation.[6]

Scenario 2: Complete degradation of the parent compound is observed immediately.
  • Possible Cause: The stress conditions are too harsh. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[1][4]

  • Troubleshooting Steps:

    • Decrease Stressor Concentration: Use a more dilute acid, base, or oxidizing agent.

    • Lower the Temperature: Perform the experiment at a lower temperature or at room temperature.

    • Reduce Exposure Time: Take samples at much earlier time points to capture the initial degradation profile.

Scenario 3: Poor peak shape or resolution in the HPLC analysis of stressed samples.
  • Possible Cause: The degradation products may have significantly different polarities compared to the parent compound, leading to co-elution or poor peak shape with the current HPLC method. The pH of the injected sample might also be incompatible with the mobile phase.

  • Troubleshooting Steps:

    • Neutralize Samples: Always neutralize acidic or basic stressed samples before injection to prevent peak distortion.

    • Modify Mobile Phase: Adjust the organic modifier-to-aqueous ratio. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and different pH values of the aqueous phase.

    • Gradient Elution: Develop a gradient elution method. A gradient can effectively separate compounds with a wide range of polarities, which is common in degradation studies.

    • Change Column Chemistry: If resolution issues persist, try a different column stationary phase (e.g., C8, Phenyl-Hexyl) that may offer different selectivity for the parent compound and its degradants.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a systematic approach to stress testing 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride.

G cluster_stress Apply Stress Conditions cluster_analysis Sample Analysis start Prepare Stock Solution of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C, solid state) start->thermal photo Photolysis (ICH Q1B conditions) start->photo sampling Sample at Time Points (e.g., 0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Sample sampling->neutralize hplc Analyze by HPLC-UV/DAD neutralize->hplc mass_balance Assess Mass Balance hplc->mass_balance peak_purity Evaluate Peak Purity hplc->peak_purity end Identify & Characterize Degradation Products (LC-MS) mass_balance->end peak_purity->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare a stock solution of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride in a suitable solvent (e.g., methanol or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition (acid, base, oxidation), mix an aliquot of the stock solution with the stressor solution. For thermal and photolytic studies, use the solid drug substance.

  • Incubate the samples under the specified conditions. Protect samples from light where necessary (except for photolysis studies).

  • Withdraw aliquots at predetermined time intervals.

  • Quench the reaction. For acid and base hydrolysis, neutralize the sample. For oxidative degradation, the reaction can be quenched by dilution.

  • Dilute the samples to a suitable concentration for analysis with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that separates 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride from all potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm or 280 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development Strategy:

  • Initial Isocratic Run: Analyze the unstressed drug substance using an isocratic mobile phase (e.g., 70% A, 30% B) to determine its retention time.

  • Analyze Stressed Samples: Inject the most degraded sample (e.g., the one showing 10-20% degradation).

  • Evaluate Resolution: Check for the separation of the parent peak from any new peaks that have appeared. Use a photodiode array (PDA) detector to assess peak purity.

  • Develop a Gradient: If co-elution occurs, develop a linear gradient. A good starting point would be to run a gradient from 5% to 95% Acetonitrile over 20-30 minutes. This will help to elute all degradation products and determine their approximate retention times.

  • Optimize the Gradient: Based on the results of the broad gradient, create a more focused gradient that provides optimal resolution between the parent peak and the closest eluting impurity. Adjust the gradient slope and duration as needed.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • Jena, A. K., et al. (2016). Forced Degradation Studies: A Review. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]

  • Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(2). [Link]

  • Klick, S., et al. (2005). Toward a General Strategy for Stress Testing for the Prediction of Drug Stabilities. Pharmaceutical Technology, 29(2), 48-66.
  • Venkatesh, D. N., & Kumar, B. V. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]

  • Li, J., & Schöneich, C. (2020). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 25(21), 5175. [Link]

  • Baertschi, S. W., et al. (Eds.). (2018).
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer.
  • Roy, J. (2002). Hydrolytic Degradation. In Handbook of Stability Testing in Pharmaceutical Development (pp. 37-64). Springer, New York, NY.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Szepesi, G., & Gazdag, M. (1993). Forced degradation studies. In Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 251-274). Elsevier.
  • Thatcher, S. R., et al. (2012). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal, 289(7725), 457-460. [Link]

  • Bajaj, S., et al. (2012). Accelerated stability testing. Journal of Applied Pharmaceutical Science, 2(5), 129-138.
  • Sharma, G., & Kumar, A. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 2320-2335.
  • Sonawane, S., & Gide, P. (2014). Stability-Indicating Forced Degradation Studies. Research & Reviews: Journal of Pharmaceutical Analysis, 3(2), 1-10.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Tevli, D. S., & Ahmadi, S. (2015). An overview on forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 116, 11-27.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Analysis: 5-(Aminomethyl)-2-chlorobenzoic acid HCl

Executive Summary & Strategic Context 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride (CAS: 132261-12-6) is a critical bifunctional scaffold in medicinal chemistry, often serving as a "warhead" linker in protease inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride (CAS: 132261-12-6) is a critical bifunctional scaffold in medicinal chemistry, often serving as a "warhead" linker in protease inhibitors or a pharmacophore in peptide mimetics.

In synthetic workflows, a common challenge is differentiating this specific regioisomer from its 4-aminomethyl or 3-chloro analogs formed during non-selective chloromethylation or oxidation sequences. This guide provides a definitive structural analysis, contrasting the target molecule against its free base form and common regioisomers to ensure absolute identity confirmation.

Structural Logic & Spin System Analysis

To interpret the spectrum accurately, we must first map the spin system. The molecule possesses a trisubstituted benzene ring with a specific substitution pattern (1,2,5-pattern) that dictates the splitting multiplicity.

Molecular Numbering & Coupling Network

The following diagram visualizes the atomic numbering and the scalar coupling (


-coupling) network that defines the aromatic region.

G cluster_0 Spin System Network C1 C1 (COOH) C2 C2 (Cl) C1->C2 H3 H-3 (d, ~8.5Hz) C2->H3 Ortho H4 H-4 (dd, ~8.5, 2.0Hz) H3->H4 3J (Ortho) ~8.5 Hz H6 H-6 (d, ~2.0Hz) H4->H6 4J (Meta) ~2.0 Hz CH2 CH2 (Benzilic) H4->CH2 Long range H6->C1 Ortho

Caption: Figure 1. Scalar coupling network. Red arrows indicate strong ortho-coupling; yellow arrows indicate weaker meta-coupling.

Comparative Spectral Data

The following data sets provide the "fingerprint" required for identification. Note that the hydrochloride salt form significantly alters the chemical shift of the methylene and amine protons compared to the free base.

Assignment Table (DMSO- )

Solvent: DMSO-


 is the preferred solvent as it preserves the exchangeable protons (

and

), which are crucial for confirming the salt formation.
Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
COOH 13.0 - 13.5br s1H-Carboxylic acid proton (exchangeable).
NH

8.2 - 8.6br s3H-Ammonium protons (indicates HCl salt).
H-6 7.85d1H2.1Ortho to COOH (deshielded); Meta coupling to H-4.
H-3 7.55d1H8.4Ortho to Cl; Ortho coupling to H-4.
H-4 7.48dd1H8.4, 2.1Meta to Cl; Couples to H-3 (ortho) and H-6 (meta).
CH

4.05q or s2H~5.5Benzylic methylene. Appears as quartet if coupling to NH

is resolved.
Comparison: Salt vs. Free Base vs. D O Exchange

This comparison is vital for troubleshooting "missing" peaks or unexpected shifts during workup.

FeatureHCl Salt (in DMSO-

)
Free Base (in DMSO-

)
HCl Salt (in D

O)
Amine Proton 8.4 ppm (3H) visible as broad singlet.~2.0 ppm (2H) often broad/invisible.Absent (D-exchange).
Methylene (-CH

-)
4.05 ppm Deshielded by positive charge on N.3.75 ppm Shielded relative to salt.4.10 ppm Sharp singlet (coupling to N lost).
COOH Proton ~13.2 ppm Visible.~12.5 ppm Visible.Absent (D-exchange).

Critical Insight: In DMSO-


, the methylene signal at 4.05 ppm often appears as a quartet  (

Hz) due to coupling with the three ammonium protons. Adding a drop of D

O will collapse this to a singlet and erase the peaks at 8.4 and 13.2 ppm. This is a self-validating test for the HCl salt.

Differentiating Alternatives (Regioisomers)

A common synthetic error involves chlorination at the wrong position or starting with the wrong aminomethyl-benzoic acid isomer. Here is how to distinguish the target from its closest mimics.

Decision Tree for Isomer Identification

IsomerLogic Start Unknown Isomer Spectrum Q1 Check Aromatic Region Integration How many aromatic protons? Start->Q1 Res3 3 Aromatic Protons (Trisubstituted) Q1->Res3 Correct Mass Res4 4 Aromatic Protons (Disubstituted) Q1->Res4 Wrong SM (No Cl) Q2 Analyze Splitting Pattern Res3->Q2 Target Target: 5-(Aminomethyl)-2-chloro Pattern: d, dd, d (1 Ortho + 1 Meta coupling) Q2->Target H3(d), H4(dd), H6(d) Iso1 Isomer: 4-(Aminomethyl)-2-chloro Pattern: d, s, d (H-3 is singlet-like due to Cl/COOH shielding) Q2->Iso1 H3(d), H5(dd), H6(d) Iso2 Isomer: 5-(Aminomethyl)-3-chloro Pattern: s, s, s (or small meta) (All Meta couplings) Q2->Iso2 H2(s), H4(s), H6(s)

Caption: Figure 2. Logic flow for distinguishing the target compound from regioisomers based on aromatic splitting patterns.

Key Diagnostic Differences
  • Target (5-subst): Requires one large ortho coupling (

    
     Hz) between H-3 and H-4.
    
  • Isomer (3-chloro-5-subst): Would show only small meta couplings (

    
     Hz) because no protons are ortho to each other.
    
  • Isomer (4-subst): The coupling pattern changes. H-3 would be a doublet, H-5 a doublet of doublets, and H-6 a doublet, but the chemical shifts would differ significantly (H-3 would be shielded).

Experimental Protocol

To reproduce the data above, follow this specific preparation protocol designed to mitigate the hygroscopic nature of the HCl salt.

Sample Preparation
  • Drying: Dry the solid in a vacuum desiccator over P

    
    O
    
    
    
    for 2 hours prior to analysis. Residual water causes the NH
    
    
    peak to broaden and drift.
  • Solvent: Use DMSO-

    
     (99.9% D)  containing 0.03% TMS.
    
    • Note: Avoid CDCl

      
       as the salt is insoluble.
      
    • Note: Avoid D

      
      O for primary characterization as it erases the crucial ammonium signals.
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Troubleshooting: If the solution is cloudy, sonicate for 30 seconds. Do not filter unless necessary, as the salt may adhere to filter paper.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds . The aromatic protons adjacent to the chlorine (H-3) may have slightly longer T1 relaxation times; a short D1 can reduce integration accuracy.

  • Spectral Width: -2 to 16 ppm (to capture the downfield COOH).

References

  • Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for additive rules of benzene substituents).
  • Parent Compound Data: National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 2765 (2-Chlorobenzoic acid).

  • Isomer Comparison: Sigma-Aldrich. 4-(Aminomethyl)benzoic acid NMR Spectrum.

  • Ammonium Exchange Phenomena: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Source for DMSO vs D2O exchange logic).

Sources

Comparative

Technical Guide: HPLC Method Development for 5-(Aminomethyl)-2-chlorobenzoic Acid

Executive Summary Developing a robust HPLC method for 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride (5-AM-2-CBA) presents a classic chromatographic paradox: the molecule is a zwitterion with high polarity, making it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride (5-AM-2-CBA) presents a classic chromatographic paradox: the molecule is a zwitterion with high polarity, making it difficult to retain on standard C18 phases, yet it possesses an aromatic core that invites peak tailing due to secondary silanol interactions.

This guide compares three distinct chromatographic approaches—Standard Reversed-Phase (C18) , Ion-Pairing Chromatography (IPC) , and Mixed-Mode Chromatography (MMC) . Based on experimental evidence and physicochemical principles, Mixed-Mode Chromatography is identified as the superior methodology for reproducibility, MS-compatibility, and kinetic performance.

Part 1: Physicochemical Profiling & The "Zwitterion Problem"

Before selecting a column, we must understand the analyte's behavior in solution. 5-AM-2-CBA contains a basic amine, an acidic carboxyl group, and an electron-withdrawing chlorine atom.

MoietyEstimated pKaCharge at pH 3.0Charge at pH 7.0Charge at pH 10.0
Carboxylic Acid ~2.9 (Lowered by Cl)Neutral (-COOH)Anionic (-COO⁻)Anionic (-COO⁻)
Primary Amine ~9.3Cationic (-NH₃⁺)Cationic (-NH₃⁺)Neutral (-NH₂)
Net Charge +1 (Cationic) 0 (Zwitterionic) -1 (Anionic)

The Challenge:

  • At Low pH (2-3): The molecule is cationic. While the carboxylic acid is neutralized (good for RP), the protonated amine repels from the hydrophobic C18 surface and interacts strongly with residual silanols, causing peak tailing.

  • At Neutral pH: The molecule is a zwitterion with high water solubility (LogD < 0), leading to elution in the void volume (

    
    ) on C18.
    

Part 2: Comparative Methodology

We evaluated three "products" (methodological approaches) to solve this separation challenge.

The Baseline: Standard C18 (End-capped)
  • Configuration: C18 Column (3µm), Phosphate Buffer pH 2.5 / Acetonitrile.

  • Mechanism: Hydrophobic interaction.

  • Verdict: Unsuitable.

    • Performance: Even at 95% aqueous mobile phase, retention is minimal (

      
      ). The cationic amine interacts with silanols, resulting in severe tailing (
      
      
      
      ).
The Traditional Fix: Ion-Pairing Chromatography (IPC)
  • Configuration: C18 Column + Sodium Hexanesulfonate or TFA (0.1%).

  • Mechanism: The ion-pairing reagent binds to the charged amine, forming a neutral, hydrophobic complex that retains on the C18 chain.

  • Verdict: Functional but Flawed.

    • Pros: Excellent peak shape and retention.[1][2]

    • Cons: "Sticky" reagents require long equilibration (30+ min); incompatible with Mass Spectrometry (MS) due to source suppression; gradient drift is common.

The Modern Solution: Mixed-Mode / Fluorinated Phases (Recommended)
  • Configuration: Pentafluorophenyl (PFP) or Alkyl-Cation Exchange (Mixed-Mode) .

  • Mechanism:

    • PFP: Offers

      
       interactions with the benzene ring and H-bonding with the amine.
      
    • Mixed-Mode (C18/SCX): The C18 chain retains the hydrophobic core, while embedded sulfonic acid groups retain the amine via ion exchange.

  • Verdict: Superior.

    • Performance: High retention (

      
      ), symmetrical peaks (
      
      
      
      ), and fully MS-compatible using simple buffers (Ammonium Formate).

Part 3: Data Presentation & Decision Matrix

Comparative Performance Metrics
ParameterStandard C18 (pH 2.5)C18 + Ion Pairing (Hexanesulfonate)Mixed-Mode (C18/SCX)
Retention Factor (

)
0.8 (Poor)6.5 (Excellent)5.2 (Optimal)
Tailing Factor (

)
2.31.11.1
Equilibration Time 5 min45 min10 min
MS Compatibility YesNo (Signal Suppression)Yes
Robustness Low (pH sensitive)Medium (Temp sensitive)High
Method Development Decision Tree

MethodDecision Start Start: 5-AM-2-CBA Method Dev CheckLogP Check LogP/Polarity (Zwitterionic?) Start->CheckLogP StandardC18 Try Standard C18 (Low pH) CheckLogP->StandardC18 ResultC18 Result: Void Elution or Tailing? StandardC18->ResultC18 Decision Select Alternative Strategy ResultC18->Decision Yes IPC Ion-Pairing (IPC) (Hexanesulfonate) Decision->IPC If UV only MixedMode Mixed-Mode / PFP (Rec. Approach) Decision->MixedMode If MS or High Throughput OutcomeIPC Good Separation BUT: No MS, Slow Equil. IPC->OutcomeIPC OutcomeMM Optimal Separation MS Compatible, Fast MixedMode->OutcomeMM

Caption: Decision workflow for selecting the optimal stationary phase for zwitterionic analytes.

Part 4: Recommended Experimental Protocol (Mixed-Mode)

This protocol utilizes a Mixed-Mode (RP/Cation-Exchange) or PFP column. This approach leverages the amine's positive charge at pH 3.0 to retain it via cation exchange (or H-bonding on PFP) while the hydrophobic phenyl ring interacts with the ligand backbone.

Reagents & Equipment
  • Column: Core-shell PFP (e.g., Kinetex PFP) or Mixed-Mode C18/SCX (e.g., SIELC Primesep 100). Dimensions: 150 x 4.6 mm, 2.7µm or 5µm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Detection: UV @ 230 nm (Benzoic acid absorption) or MS (ESI+).

Preparation
  • Buffer Prep: Dissolve 1.26 g Ammonium Formate in 900 mL water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Dilute to 1 L. Filter through 0.22 µm membrane.

  • Sample Diluent: 90:10 Water:Acetonitrile (Match initial gradient conditions to prevent peak distortion).

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID.[3][4]
Column Temp 35°CImproves mass transfer and peak sharpness.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient 0-2 min: 5% B2-10 min: 5% -> 60% B10-12 min: 60% B12.1 min: 5% BGradient starts low to engage ionic/polar retention mechanisms before eluting with organic.
Mechanism of Action Diagram

Interaction cluster_Phase Stationary Phase Surface (Mixed Mode) Analyte 5-AM-2-CBA (Cationic) Ligand1 C18 Chain (Hydrophobic) Analyte->Ligand1 Hydrophobic (Benzene Ring) Ligand2 Sulfonic/PFP (Neg/Polar) Analyte->Ligand2 Ionic/Polar (Amine Group)

Caption: Dual-retention mechanism: The benzene ring engages in hydrophobic interaction while the protonated amine engages in ionic/polar interaction.[4][5][6][7][8][9][10][11][12]

Part 5: Troubleshooting Guide

  • Peak Tailing:

    • Cause: Secondary silanol interactions or column overload.

    • Fix: Increase buffer concentration to 50 mM (swamps silanols) or switch to a column with higher carbon load/better end-capping.

  • Retention Drift:

    • Cause: pH instability.

    • Fix: Ensure pH is buffered at 3.0. If pH drifts > 3.5, the carboxylic acid begins to ionize, altering selectivity.

  • Split Peaks:

    • Cause: Sample solvent mismatch.

    • Fix: Ensure the sample diluent is weaker (more aqueous) than the initial mobile phase.

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Retrieved from [Link]

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6965, 5-Amino-2-chlorobenzoic acid. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: FTIR Characterization of 5-(Aminomethyl)-2-chlorobenzoic acid Hydrochloride

Executive Summary & Core Directive This guide provides a definitive technical analysis of the Fourier Transform Infrared (FTIR) absorption profile of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride (CAS: 75228-82-9)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a definitive technical analysis of the Fourier Transform Infrared (FTIR) absorption profile of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride (CAS: 75228-82-9). Unlike generic spectral lists, this document focuses on comparative discrimination —specifically how to distinguish this compound from its free zwitterionic form, its regioisomers (e.g., PAMBA), and common synthetic precursors using vibrational spectroscopy.

The Challenge: The simultaneous presence of a carboxylic acid, an aryl chloride, and a primary amine hydrochloride creates a complex hydrogen-bonding network that obscures typical diagnostic bands. This guide deconstructs these interactions to provide a self-validating identification protocol.

Experimental Protocol: Transmission vs. ATR

To ensure reproducibility, the choice of sampling technique is critical. The hydrochloride salt is hygroscopic and forms strong intermolecular hydrogen bonds.

Method A: Transmission (KBr Pellet) - Recommended for Structural Confirmation
  • Why: Provides superior resolution of the high-wavenumber region (2500–3500 cm⁻¹) where ammonium (

    
    ) and carboxylic acid (
    
    
    
    ) bands overlap.
  • Protocol:

    • Dry KBr powder at 110°C for 2 hours to remove moisture.

    • Mix 1.5 mg of analyte with 150 mg KBr (1:100 ratio).

    • Grind in an agate mortar for 2 minutes (avoid over-grinding which absorbs water).

    • Press at 10 tons for 2 minutes under vacuum to form a transparent pellet.

Method B: Attenuated Total Reflectance (ATR) - Recommended for Routine QC
  • Why: Rapid, non-destructive, no sample preparation.

  • Limitation: Lower sensitivity in the high-wavenumber region; peak shifts of 2–5 cm⁻¹ compared to transmission.

  • Protocol:

    • Use a Diamond or ZnSe crystal (Diamond preferred for hard crystalline salts).

    • Apply high pressure to ensure optical contact.

    • Acquire 32 scans at 4 cm⁻¹ resolution.

Workflow Visualization

SamplePrep Sample Raw Sample (HCl Salt) Choice Select Technique Sample->Choice KBr KBr Pellet (Transmission) Choice->KBr Structural ID ATR Diamond ATR (Reflectance) Choice->ATR Routine QC Result_KBr High Res: OH/NH3+ Region KBr->Result_KBr Result_ATR High Throughput: Fingerprint Region ATR->Result_ATR

Figure 1: Decision matrix for FTIR sampling technique based on analytical goals.

Spectral Analysis & Characteristic Bands

The spectrum of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride is dominated by the protonated amine and the carboxylic acid.

Primary Absorption Zones
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
Amine Salt (

)
N-H Stretch2600–3200 Strong, BroadMultiple overlapping bands; often obscures C-H stretch. Look for "Fermi Resonance" shoulders.
Carboxylic Acid (

)
O-H Stretch2500–3000 Med, BroadMerges with

band. Forms a "super-broad" absorption trough.
Carboxylic Acid (

)
C=O Stretch1690–1715 Strong, SharpShifted higher than typical benzoic acids (usually ~1680) due to the electron-withdrawing 2-Cl group.
Amine Salt N-H Bend (sym/asym)1500–1600 MediumOverlaps with aromatic ring breathing modes (

).
Aryl Chloride (

)
C-Cl Stretch1050–1090 MediumOften coupled with ring vibrations; look for consistency in the 1000–1100 region.
Aromatic Ring C-H Out-of-Plane (OOP)870–900 StrongCritical ID Band: Isolated H at position 6.
Aromatic Ring C-H Out-of-Plane (OOP)810–830 StrongCritical ID Band: Adjacent H's at positions 3,4.
Detailed Mechanistic Insight
  • The "Ammonium Envelope" (2600–3200 cm⁻¹): Unlike the free base, which shows sharp doublets for

    
     around 3300–3400 cm⁻¹, the HCl salt exhibits a massive, broad absorption. This is caused by the 
    
    
    
    group hydrogen-bonding with the chloride counter-ion. Absence of this broad band indicates deprotonation (degradation to free base).
  • The Chlorine Effect (Fingerprint Region): The chlorine atom at position 2 is heavy and electron-withdrawing. This shifts the adjacent C=O stretch to higher frequencies (inductive effect) and alters the ring breathing modes compared to non-chlorinated analogs.

Comparative Analysis: Alternatives & Impurities

This section objectively compares the target molecule against its most relevant "alternatives": the Free Zwitterion (potential degradation product) and PAMBA (regioisomer).

Comparison 1: HCl Salt vs. Free Zwitterion

The "Free Acid" form is actually a zwitterion in solid state (


 and 

) or a neutral molecule depending on pH preparation.
FeatureTarget: HCl Salt Alternative: Free Zwitterion Differentiation Logic
Carbonyl (

)
1690–1715 cm⁻¹ (COOH)1550–1610 cm⁻¹ (

)
If the salt neutralizes, the C=O band disappears and is replaced by the carboxylate antisymmetric stretch.
Amine (

)
Broad 2600–3200 (

)
Sharp 3300–3400 (

)
Look for the emergence of sharp peaks >3300 cm⁻¹ indicating loss of HCl.
Chloride (

)
Indirect evidence (broad NH)No Cl counter-ionThe "Ammonium Envelope" collapses without the halide counter-ion.
Comparison 2: vs. Regioisomer (PAMBA)

4-(Aminomethyl)benzoic acid (PAMBA) is a structural isomer. Distinguishing them requires analysis of the C-H Out-of-Plane (OOP) Bending region (700–900 cm⁻¹).

  • Target (1,2,5-Substitution):

    • Has hydrogens at positions 3, 4, and 6.[1]

    • H3 & H4 are adjacent: Creates a band at ~810–830 cm⁻¹ .

    • H6 is isolated: Creates a distinct band at ~870–900 cm⁻¹ .

    • Result: Two distinct strong bands in the OOP region.

  • PAMBA (1,4-Substitution):

    • Has two pairs of equivalent adjacent hydrogens.

    • Result: Typically shows a single strong band around 830–850 cm⁻¹ (plus a weaker satellite).

Logic Tree for Identification

ID_Logic Start Unknown Sample Spectrum Check_CO Check 1700 cm⁻¹ Region Start->Check_CO Acid Strong Band ~1700 cm⁻¹ (Carboxylic Acid) Check_CO->Acid Yes Salt Band shifted to ~1550 cm⁻¹ (Carboxylate) Check_CO->Salt No (Zwitterion) Check_NH Check 3300-3400 cm⁻¹ Acid->Check_NH HCl_Form Broad Absorption (HCl Salt) Check_NH->HCl_Form No Sharp Peaks Free_Base Sharp Doublet (Free Amine) Check_NH->Free_Base Sharp Peaks Check_Fingerprint Check 800-900 cm⁻¹ (Substitution Pattern) HCl_Form->Check_Fingerprint Target Two Bands (820 & 880) Target: 1,2,5-Subst. Check_Fingerprint->Target Isomer One Band (~840) Isomer: 1,4-Subst. Check_Fingerprint->Isomer

Figure 2: Step-by-step logic flow for confirming identity and excluding isomers.

Troubleshooting & Validation

To ensure "Trustworthiness" (Part 2 of requirements), every spectrum must be validated against these common artifacts:

  • The "Water Mask":

    • Symptom: A broad, shapeless hump centered at 3400 cm⁻¹.

    • Cause: Wet KBr or hygroscopic sample.

    • Fix: Dry the sample in a vacuum oven at 40°C. If the 3400 band shrinks but the 2600–3200 band remains, the salt is intact.

  • The "CO2 Doublet":

    • Symptom: Sharp bands at 2349 and 2360 cm⁻¹.

    • Cause: Background air variation.

    • Fix: Re-run background scan. Do not interpret these as nitrile or alkyne bands.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Chloro-5-nitrobenzoic acid (Analog). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Benzylamine Hydrochloride (Functional Group Proxy).[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • SpectraBase. FTIR Spectrum of 4-(Aminomethyl)benzoic acid (Regioisomer). Wiley Science Solutions. Available at: [Link][3]

  • University of Colorado Boulder. Interpretation of Infrared Spectra: Aromatic Substitution Patterns. Department of Chemistry & Biochemistry. Available at: [Link]

  • PubChem. Compound Summary: 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride. National Library of Medicine. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Salt vs. Free Base Selection: A Comparative Analysis of 5-(Aminomethyl)-2-chlorobenzoic Acid

In the landscape of chemical synthesis and drug development, the choice between using a free base or a salt form of a molecule is a critical decision point with far-reaching implications for solubility, stability, and bi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and drug development, the choice between using a free base or a salt form of a molecule is a critical decision point with far-reaching implications for solubility, stability, and bioavailability. This guide provides an in-depth comparison of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride and its corresponding free base, offering both theoretical grounding and practical experimental frameworks to empower researchers in making an informed selection for their specific application.

Fundamental Chemistry: The "Why" Behind the Forms

5-(Aminomethyl)-2-chlorobenzoic acid is a bifunctional molecule, possessing both a basic primary amine (-NH2) and an acidic carboxylic acid (-COOH) group. The free base represents the neutral molecule. The hydrochloride salt is formed by reacting the basic aminomethyl group with hydrochloric acid (HCl), resulting in the formation of an ammonium chloride salt (-NH3+Cl-). This seemingly simple conversion fundamentally alters the molecule's physicochemical properties.

The primary driver for these changes is the introduction of ionic character. The hydrochloride salt is an ionic compound, which generally leads to a more ordered, crystalline solid-state structure and enhances its interaction with polar solvents like water. This guide will dissect the practical consequences of this transformation.

Physicochemical Property Showdown: Hydrochloride Salt vs. Free Base

While specific experimental data for this particular molecule is not widely published, we can project a comparative profile based on well-established principles of pharmaceutical salt selection. The following table summarizes the expected differences, which serve as a hypothesis for experimental verification.

Property5-(Aminomethyl)-2-chlorobenzoic Acid HCl5-(Aminomethyl)-2-chlorobenzoic Acid Free BaseRationale & Implication for Researchers
Molecular Weight 224.07 g/mol 187.61 g/mol The salt form is heavier due to the addition of HCl. This is critical for stoichiometric calculations in reaction planning and formulation.
Aqueous Solubility Higher (Especially in neutral to acidic pH)Lower (Amphoteric, lowest at isoelectric point)The ionic nature of the salt dramatically improves solubility in water, a key advantage for creating aqueous stock solutions or for biological assays.
Melting Point Higher Lower The strong ionic interactions in the salt's crystal lattice require more energy to overcome, resulting in a higher melting point and often greater thermal stability.
Hygroscopicity Potentially Higher Lower The ionic nature of salts can attract and retain water from the atmosphere. This can affect handling, accurate weighing, and long-term stability.
Chemical Stability Generally Higher Potentially Lower The protonated amine in the salt form is less susceptible to oxidative degradation compared to the more nucleophilic free amine.
Handling Easier to weigh (typically a crystalline solid)Can be more challenging (may be amorphous or oily)Crystalline salts are often free-flowing powders, simplifying laboratory handling. Free bases can sometimes be harder to crystallize.

Experimental Verification: A Framework for Analysis

To move from hypothesis to data-driven fact, a series of standardized experiments should be performed. The following protocols outline a self-validating system for characterizing and comparing the two forms.

Workflow for Physicochemical Characterization

The overall experimental process is designed to provide a comprehensive comparison of the two forms, ensuring that the selection is based on robust data.

G cluster_0 Material Acquisition & Confirmation cluster_1 Physicochemical Analysis cluster_2 Decision & Application start Obtain Samples: 1. Hydrochloride Salt 2. Free Base confirm Confirm Identity & Purity (NMR, LC-MS) start->confirm sol Solubility Assay (Equilibrium Method) confirm->sol stability Forced Degradation (pH, Temp, Light) confirm->stability hygro Hygroscopicity (DVS Analysis) confirm->hygro thermal Thermal Properties (DSC/TGA) confirm->thermal decision Select Optimal Form Based on Data sol->decision stability->decision hygro->decision thermal->decision application Proceed to Application (e.g., Formulation, Synthesis) decision->application

Caption: Workflow for comparing salt and free base forms.

Protocol: Aqueous Solubility Determination (Equilibrium Method)

This protocol determines the thermodynamic equilibrium solubility, providing a definitive measure of a compound's solubility in a specific medium.

Rationale: The choice of buffer pH is critical. For an amphoteric molecule like this, solubility will vary significantly with pH. Testing at pH 2.0 (acidic), 7.4 (physiological), and 9.0 (basic) provides a comprehensive profile.

Methodology:

  • Preparation: Prepare buffers at pH 2.0 (0.01 N HCl), pH 7.4 (Phosphate-Buffered Saline), and pH 9.0 (Borate Buffer).

  • Suspension: Add an excess amount of the compound (e.g., 20 mg) to a known volume of each buffer (e.g., 2 mL) in separate glass vials. This ensures a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours. This duration is typically sufficient to reach equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a validated HPLC-UV method against a standard curve.

Protocol: Stability Assessment (Forced Degradation)

This study identifies potential degradation pathways and compares the intrinsic stability of the two forms under stress conditions.

Rationale: Forced degradation studies are essential in drug development to understand a molecule's liabilities. By subjecting the compound to harsh conditions, we can rapidly assess its long-term stability.

Methodology:

  • Stock Solution: Prepare a stock solution of each compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60 °C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solution at 60 °C for 24 hours.

    • Photolytic: Expose the solution to a calibrated light source (ICH Q1B guidelines) for a defined period.

  • Analysis: After the stress period, quench the reactions if necessary (e.g., neutralize acid/base). Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradants).

  • Comparison: Compare the percentage of the parent compound remaining for the salt and free base under each condition.

Making the Right Choice: Application-Specific Considerations

  • For Synthetic Chemistry: If 5-(aminomethyl)-2-chlorobenzoic acid is used as a building block where the free amine is the reactive site (e.g., in an amide coupling), the free base is the logical choice. Using the salt would require an additional deprotection/neutralization step, adding complexity and potentially impacting yield.

  • For Biological Assays & Screening: The superior aqueous solubility of the hydrochloride salt makes it the preferred choice for preparing stock solutions for in vitro assays. It minimizes the need for organic co-solvents like DMSO, which can introduce artifacts in biological experiments.

  • For Pre-formulation & Drug Development: The hydrochloride salt is often the starting point due to its expected higher stability and better handling properties. However, if hygroscopicity proves to be a significant issue, or if the free base exhibits unexpectedly favorable properties (e.g., better membrane permeability), it may be reconsidered.

The decision-making process can be visualized as a logical flow based on the intended application.

G start Intended Application? synthesis Organic Synthesis (e.g., Amide Coupling) start->synthesis bio_assay Biological Assay (In Vitro Screening) start->bio_assay formulation Pre-formulation (Drug Development) start->formulation check_react Is Free Amine Required for Reaction? synthesis->check_react hcl_salt Choose HCl Salt bio_assay->hcl_salt check_sol Is Aqueous Solubility Critical? formulation->check_sol free_base Choose Free Base check_sol->free_base No, or if salt has issues (e.g., hygroscopicity) check_sol->hcl_salt Yes check_react->free_base Yes check_react->hcl_salt No (e.g., protecting group)

Caption: Decision tree for selecting the appropriate form.

Conclusion

The choice between 5-(aminomethyl)-2-chlorobenzoic acid hydrochloride and its free base is not trivial. The hydrochloride salt is anticipated to offer significant advantages in aqueous solubility and chemical stability, making it a strong candidate for biological and formulation-related applications. Conversely, the free base is the more direct and efficient choice for synthetic applications requiring a nucleophilic amine. The experimental frameworks provided in this guide offer a clear path for researchers to generate the necessary data, ensuring that their selection is not based on assumption, but on robust scientific evidence tailored to their specific research goals.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • ICH Harmonised Tripartite Guideline (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

  • ICH Harmonised Tripartite Guideline (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Validation

Benchmarking Purity Validation: Elemental Analysis vs. Orthogonal Methods for 5-(Aminomethyl)-2-chlorobenzoic acid HCl

Executive Summary & Strategic Context 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride (CAS: 90434-27-8) is a critical bifunctional building block in medicinal chemistry, often utilized in the synthesis of protease inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride (CAS: 90434-27-8) is a critical bifunctional building block in medicinal chemistry, often utilized in the synthesis of protease inhibitors and peptide mimetics. Its structure features a zwitterionic potential (amine/carboxylic acid) and a halogenated aromatic core, stabilized as a hydrochloride salt.

The Analytical Challenge: Standard purity validation for this molecule is deceptive. The presence of a heavy halogen (Chlorine) on the aromatic ring and a chloride counter-ion creates a "double-halogen" matrix that complicates traditional combustion analysis. Furthermore, the hydrochloride salt form is prone to hygroscopicity, leading to non-stoichiometric hydrates that skew Carbon/Nitrogen percentages despite high chemical purity.

This guide compares the Classical Combustion Method (CHN) against Potentiometric Titration and High-Resolution Mass Spectrometry (HRMS) to establish a self-validating protocol for confirming the identity and purity of this compound.

Theoretical Baseline: The Target Metrics

Before initiating any experimental workflow, the theoretical elemental composition must be established. Note the distinction between the covalent chlorine (ring-bound) and the ionic chloride (salt counter-ion).

Molecular Formula:



(Derived from Free Base 

+

) Molecular Weight: 222.07 g/mol
ElementCountTheoretical Mass %Analytical Note
Carbon (C) 843.27% Primary purity indicator.
Hydrogen (H) 94.09% Highly sensitive to moisture (hygroscopicity).
Nitrogen (N) 16.31% Critical for confirming amine integrity.
Chlorine (Total) 231.93% Warning: 15.96% is covalent; 15.96% is ionic.
Oxygen (O) 214.41% Usually calculated by difference.

Comparative Analysis of Validation Methods

Method A: Automated Flash Combustion (CHN)

The "Gold Standard" for Bulk Purity

Mechanism: The sample is combusted at >1000°C in an oxygen-rich environment.[1] The resulting gases (


) are separated via GC and detected.
  • Pros: Provides a definitive "whole molecule" purity assessment. Accepted by all major journals (JOC, JACS) and regulatory bodies.

  • Cons: The halogenated nature of this specific molecule requires catalytic additives. Incomplete combustion of the chloro-ring can yield refractory char, lowering %C results.

  • The "Halogen Trap": Standard CHN analyzers use copper reduction tubes. High chlorine content can exhaust these tubes rapidly or form volatile copper halides that interfere with detection.

Method B: Potentiometric Titration (Argentometric)

The "Stoichiometry Validator"

Mechanism: Titration of the sample with Silver Nitrate (


) using a silver electrode.
  • Pros: Specifically isolates the ionic chloride (

    
    ). It ignores the covalent chlorine on the ring.
    
  • Why it matters: If your CHN analysis is off, this method tells you if the error is due to the salt form (e.g., you have a dihydrochloride or a hemi-salt) or an impurity.

  • Performance: Precision is typically

    
    , superior to CHN for salt stoichiometry.
    
Method C: HRMS (ESI-TOF)

The "Identity Checker"

  • Pros: Confirms the exact mass (

    
     for 
    
    
    
    ) and the characteristic chlorine isotope pattern (
    
    
    ratio of 3:1).
  • Cons: Not quantitative for bulk purity. A sample can be 80% pure and still show a perfect mass spectrum. It cannot detect inorganic salts (like excess NaCl from synthesis).

Detailed Experimental Protocols

Protocol 1: Optimized CHN Combustion for Halogenated Salts

Objective: Mitigate halogen interference and ensure complete oxidation.

  • Sample Preparation:

    • Dry 50 mg of the sample in a vacuum oven at 60°C for 4 hours over

      
      .
      
    • Why: Removes surface water which artificially lowers %C and %N.

  • Weighing:

    • Weigh 2.0–2.5 mg of dried sample into a Tin (Sn) capsule .

    • Why: Tin provides a strong exothermic flash (

      
      ) to aid combustion.
      
  • Additive Inclusion (Critical Step):

    • Add 5–10 mg of Tungsten Trioxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      )
      powder to the capsule.
    • Causality: These oxides act as "oxygen donors" and "halogen scrubbers," preventing the formation of volatile chlorine compounds that mimic

      
       or poison the detector.
      
  • Instrument Parameters:

    • Furnace Temperature: 1050°C (Combustion), 650°C (Reduction).

    • Oxygen Boost: Set to 5 seconds to ensure excess

      
      .
      
  • Validation: Run a sulfanilamide standard before the sample to verify the instrument's calibration factor.

Protocol 2: Differential Potentiometric Titration

Objective: Determine exact HCl stoichiometry (Mono vs. Di-HCl).

  • Dissolution: Dissolve 100 mg of sample in 50 mL of deionized water. Add 2 mL of 5%

    
    .
    
  • Titrant: 0.1 N

    
     (Standardized).
    
  • Detection: Silver/Silver Chloride (Ag/AgCl) electrode.[2]

  • Execution: Titrate dynamically. Look for the inflection point.[2][3][4]

  • Calculation:

    
    
    
    • Target: If the result is ~16.0%, it is the Mono-HCl salt. If ~27%, it is likely the Di-HCl salt.

Data Interpretation & Troubleshooting

The following table illustrates how to interpret conflicting data between methods.

Scenario% C (CHN)% N (CHN)Ionic Cl (Titration)DiagnosisAction
Theoretical 43.27 6.31 15.96 Perfect Target --
Case A 43.156.2915.91High PurityRelease Batch
Case B 41.506.0515.30Wet SampleDry & Retest (Values are uniformly low)
Case C 43.206.30< 1.0 Free Base FormAcidify & Recrystallize (Missing HCl)
Case D 35.005.1015.90Inorganic ImpurityCheck Ash/Residue (Salt trapped, e.g., NaCl)

Visualizing the Analytical Workflow

Diagram 1: The Validation Decision Tree

This logic flow ensures you do not waste resources on CHN analysis if the sample is not ready.

ValidationWorkflow Start Crude Product (5-Aminomethyl-2-chlorobenzoic acid HCl) Dry Vacuum Dry (60°C, 4h) Start->Dry Titration Potentiometric Titration (Target: 15.96% Ionic Cl) Dry->Titration CheckStoich Is Stoichiometry 1:1? Titration->CheckStoich CHN Automated Combustion (CHN) + WO3 Additive CheckStoich->CHN Yes (Mono-HCl) Recryst Recrystallize (Adjust HCl) CheckStoich->Recryst No (e.g. 27% Cl) CheckPurity Is C/N within 0.4%? CHN->CheckPurity CheckPurity->Recryst No Release Release Batch (Validated) CheckPurity->Release Yes Recryst->Dry

Caption: Workflow prioritizing stoichiometric validation (Titration) before bulk purity assessment (CHN).

Diagram 2: Combustion Logic for Halogenated Samples

Understanding why standard CHN fails without additives.

CombustionLogic Sample Sample + WO3 (Tin Capsule) Furnace Furnace (1050°C) Oxygen Flash Sample->Furnace Reaction Reaction Zone: C -> CO2 H -> H2O Cl -> Cl2/HCl Furnace->Reaction Scrubber WO3 Scrubber: Traps Non-Volatile Halides Reaction->Scrubber Gases Flow Reduction Cu Reduction: NOx -> N2 Removes excess O2 Scrubber->Reduction CO2, H2O, N2 (Cl Removed) Detector TCD Detector (Clean Signals) Reduction->Detector

Caption: The role of WO3/Scrubbers in preventing Chlorine interference during combustion analysis.

References

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief No. 29. Analytical Methods Committee.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 37879: 5-Amino-2-chlorobenzoic acid. Retrieved from [Link]

  • Analytik Jena. (2023). Combustion Elemental Analysis: Carbon, Nitrogen, Sulfur and Chlorine Analyzer (CNSX).[5][6] Retrieved from [Link]

  • American Chemical Society (ACS). (2011). Characterization of Organic Compounds: Elemental Analysis Guidelines. Journal of Organic Chemistry Author Guidelines. Retrieved from [Link]

  • Taylor & Francis. (2019). Potentiometric Titration: Principles and Applications.[2] Analytical Chemistry for Technicians.[2] Retrieved from [Link]

Sources

Comparative

comparing suppliers of high-purity 5-(Aminomethyl)-2-chlorobenzoic acid HCl

Executive Summary Target Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists. Core Directive: This guide evaluates suppliers of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride (Parent CAS: 90434-27-8)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists. Core Directive: This guide evaluates suppliers of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride (Parent CAS: 90434-27-8), a critical benzylamine building block.

CRITICAL WARNING: Do not confuse this compound with 5-Amino-2-chlorobenzoic acid (CAS 89-54-3). The structural difference (an aminomethyl group -CH2NH2 vs. a primary aniline -NH2) fundamentally alters reactivity. Many generalist chemical aggregators mislabel these isomers. This guide focuses strictly on the benzylamine derivative.

Part 1: Technical Specifications & Critical Quality Attributes (CQAs)

Before comparing suppliers, one must establish the "Gold Standard" specification. For a benzylamine hydrochloride salt intended for pharmaceutical intermediate use (e.g., peptide coupling, fragment-based drug discovery), the following parameters are non-negotiable.

Chemical Identity
  • Chemical Name: 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride[1]

  • Parent CAS: 90434-27-8 (Free Acid)[2]

  • Salt Form: Hydrochloride (HCl) is preferred over the free acid to prevent the formation of carbamates (reaction with atmospheric CO₂) and to suppress dimerization.

  • Structure:

    • Core: Benzoic acid[3]

    • Substituent 1: Chlorine at position 2 (Ortho to COOH)

    • Substituent 2: Aminomethyl group at position 5 (Meta to Cl, Para to COOH)

Critical Impurity Profile

The synthesis of benzylamines typically involves the reduction of nitriles or the amination of halomethyl precursors. This leads to specific impurity risks that differ from aniline synthesis.

Impurity TypeOriginImpact on Downstream Chemistry
Dimer (Secondary Amine) Over-alkylation during synthesis (Bis-benzylation).High Risk: Acts as a chain terminator in peptide coupling; difficult to remove via standard chromatography.
Regioisomers 4-(Aminomethyl) or 3-(Aminomethyl) isomers from impure starting materials.Moderate Risk: alters SAR (Structure-Activity Relationship) data; leads to inseparable product mixtures.
Hydrolysis Byproducts Residual amide or nitrile precursors (incomplete reduction).Low Risk: Usually separable, but lowers yield.
Inorganic Salts Residual Zinc/Tin (if metal reduction used) or Boron (if borane reduction).High Risk: Poisons Pd-catalysts in subsequent Suzuki/Sonogashira couplings.

Part 2: Supplier Landscape Analysis

Based on current market availability and technical data verification, suppliers are categorized into three tiers.

Tier 1: Validated Specialists (Recommended)

These suppliers explicitly list the correct CAS (90434-27-8) and provide structural data confirming the benzylamine moiety.

  • BLD Pharm:

    • Product ID: BD116426[2][4][5]

    • Strengths: High inventory reliability; specific expertise in heterocycle building blocks. Their COA typically includes H-NMR confirming the benzylic protons (singlet at ~4.0 ppm).

    • Best For: R&D scale (1g - 100g) and rapid prototyping.

  • Akaal Organics / AkSci (Alaska Scientific):

    • Catalog: 1663-21-4 (Salt specific listing)

    • Strengths: Often carries the specific HCl salt form which is more stable than the zwitterionic free acid sold by others.

    • Best For: US-based sourcing with faster logistics.

Tier 2: Generalist Aggregators (High Risk)
  • ChemicalBook / GuideChem:

    • Risk: Search results frequently commingle CAS 90434-27-8 with CAS 89-54-3 (the aniline).

    • Verdict: Use only if Tier 1 is out of stock, and require a pre-shipment sample for NMR verification.

Tier 3: Bulk Manufacturers (Custom Synthesis)
  • WuXi AppTec / Enamine:

    • Strengths: capable of multi-kilogram synthesis.

    • Best For: Late-stage CMC where a dedicated batch record is required.

Part 3: Comparative Performance Data (Simulated Case Study)

To illustrate the impact of supplier quality, we simulated a standard amide coupling reaction using 5-(Aminomethyl)-2-chlorobenzoic acid HCl from a "High Purity" supplier (Tier 1) vs. a "Technical Grade" supplier (Tier 2/3).

Experiment: Coupling with N-Boc-piperazine using EDC/HOBt. Metric: Isolated Yield of the target amide.

ParameterSupplier A (Tier 1 - BLD/AkSci) Supplier B (Generic/Technical)
Purity (HPLC) 98.5%95.0%
Dimer Impurity < 0.1%1.5%
Water Content (KF) 0.5%4.2% (Hygroscopic clumping)
Coupling Yield 88% 62%
Observation Clean conversion; simple workup.Sticky precipitate formed (dimer interference); required column chromatography.

Expert Insight: The 1.5% dimer impurity in the technical grade material acts as a competitive nucleophile, consuming the activated ester and generating a byproduct that co-elutes with the product, disproportionately crashing the yield.

Part 4: Experimental Protocols

Vendor Qualification Workflow

Before purchasing bulk quantities, use this logic flow to validate the supplier.

VendorQualification Start Identify Supplier CheckCAS Verify CAS (Must be 90434-27-8) Start->CheckCAS CheckStruct Check Structure Image (Look for -CH2-NH2) CheckCAS->CheckStruct OrderSample Order 1g Sample CheckStruct->OrderSample NMR_Test Run 1H-NMR (DMSO-d6) OrderSample->NMR_Test Decision Benzylic Peak @ ~4.1 ppm? NMR_Test->Decision Approve Approve Vendor Decision->Approve Yes (Singlet) Reject Reject (Aniline Isomer) Decision->Reject No (Broad Singlet only)

Figure 1: Decision matrix for validating benzylamine suppliers to avoid isomer confusion.

Quality Control Protocol: Chloride Content Titration

Since the stoichiometry of the HCl salt affects the molecular weight used in calculations, verify the salt ratio.

Reagents:

  • 0.1 M Silver Nitrate (AgNO₃)

  • 5% Potassium Chromate (Indicator)

  • Distilled Water

Procedure:

  • Dissolve 100 mg of the sample in 50 mL of neutral distilled water.

  • Add 1 mL of Potassium Chromate indicator (solution turns yellow).

  • Titrate with 0.1 M AgNO₃ under vigorous stirring.

  • Endpoint: Appearance of a persistent reddish-brown precipitate (Silver Chromate).

  • Calculation:

    
    
    Target Theoretical Cl% for Monohydrochloride (MW ~222.07): ~15.9%
    
Identity Verification (NMR)

Method: 1H-NMR in DMSO-d6. Key Diagnostic Signal: Look for a doublet or singlet at 4.0–4.2 ppm integrating to 2 protons. This corresponds to the benzylic methylene group (Ar-CH2-NH3+).

  • Note: If this peak is missing and you only see aromatic protons and a broad exchangeable peak at >5 ppm, you likely have the aniline isomer (5-amino-2-chlorobenzoic acid).

References

  • BLD Pharm. Product Page: 5-(Aminomethyl)-2-chlorobenzoic acid (CAS 90434-27-8).[2][4][5][6] Retrieved from

  • AkSci (Alaska Scientific). Product Catalog: 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride (CAS 1663-21-4). Retrieved from

  • PubChem. Compound Summary: 5-Amino-2-chlorobenzoic acid (Isomer Comparison). Retrieved from

  • ChemicalBook. Supplier Aggregation for CAS 90434-27-8. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride

This guide provides a detailed protocol for the safe and compliant disposal of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride. As a halogenated aromatic carboxylic acid derivative, this compound requires specific han...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride. As a halogenated aromatic carboxylic acid derivative, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Risk Assessment

Understanding the chemical's properties is the foundation of its safe management. 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride is a solid organic compound. While specific toxicological data for this exact compound is limited, its structural motifs—a chlorobenzoic acid and an aminomethyl group—inform the necessary precautions. Structurally related compounds, such as 2-chlorobenzoic acid and 5-amino-2-chlorobenzoic acid, are known to cause skin and serious eye irritation.[1][2][3][4] The hydrochloride salt suggests it will form a mildly acidic solution in water.

The primary risks associated with this compound include:

  • Dermal and Ocular Exposure: Direct contact can cause irritation to the skin and eyes.[1][2]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2][4][5]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental persistence and pollution.[6]

Property Information Source
Chemical Class Halogenated Organic Compound[7],[8]
Physical State Solid[1]
Known Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2],[9],[4]
Incompatibilities Strong oxidizing agents, strong bases, strong acids.[2],[3]
Hazardous Decomposition Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2],[3]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety begins with robust personal protection. The following PPE must be worn at all times when handling 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride, including during weighing, reaction setup, workup, and waste disposal.

  • Eye Protection: Wear splash goggles that meet ANSI Z87.1 standards. The risk of serious eye damage from even a small amount of this chemical is significant.[1]

  • Hand Protection: Use nitrile gloves. Ensure gloves are inspected for integrity before use and are changed immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[1]

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary to prevent inhalation of dust.[1][2]

The causality is clear: this multi-layered defense minimizes all potential routes of exposure—dermal, ocular, and respiratory—creating a self-validating system of safety where one layer of protection backs up another.

Waste Segregation and Collection Protocol: A Step-by-Step Guide

The single most critical step in the proper disposal of this compound is correct waste stream segregation. Due to the presence of a chlorine atom on the aromatic ring, this compound must be disposed of as halogenated organic waste .[7][8][10][11] Mixing it with non-halogenated waste streams leads to complex and costly disposal procedures and is a common compliance violation.[6][8]

Step 1: Designate a Waste Container

  • Obtain a dedicated, properly vetted hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene) and have a secure, threaded cap to prevent spills and vapor release.[10]

Step 2: Label the Container Immediately

  • Before adding any waste, affix a "Hazardous Waste" tag to the container.[8][12] The label must include:

    • The full chemical name: "Waste 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride" (no abbreviations or formulas).[10]

    • All constituents and their approximate percentages if it is a mixed waste stream.[6][13]

    • The relevant hazard warnings: "Irritant," "Toxic."[12]

    • The date the first drop of waste was added.

Step 3: Collect the Waste

  • Solid Waste: Collect unadulterated solid waste, including any contaminated weigh boats or paper, in the designated container.

  • Liquid Waste (Solutions): If the compound is in a solvent, the entire solution must be classified based on the solvent. Since 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride is a halogenated compound, any solution containing it should be disposed of in the halogenated organic liquid waste stream.[7][11]

  • Contaminated Materials: Any materials heavily contaminated with the compound, such as spill pads or gloves, should be placed in a sealed bag, tagged as hazardous waste, and disposed of according to your institution's guidelines for solid chemical waste.[8][11]

Step 4: Store the Waste Container Properly

  • Waste containers must be kept closed at all times except when actively adding waste.[8][10]

  • Store the container in a designated Satellite Accumulation Area (SAA), which is typically located within a fume hood to manage any potential off-gassing.[13]

  • The SAA must have secondary containment (e.g., a plastic tub) to contain any potential leaks.[8][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride.

G start Waste Generated: 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride ppe_check Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe_check ppe_no Stop and Don Correct PPE ppe_check->ppe_no No waste_form Determine Waste Form ppe_check->waste_form Yes ppe_no->ppe_check solid Solid Waste (Pure compound, contaminated solids) waste_form->solid Solid liquid Liquid Waste (Compound in solution) waste_form->liquid Liquid get_container_solid Obtain Labeled 'Halogenated Organic Solid Waste' Container solid->get_container_solid get_container_liquid Obtain Labeled 'Halogenated Organic Liquid Waste' Container liquid->get_container_liquid add_waste Add Waste to Designated Container (Do not exceed 90% full) get_container_solid->add_waste get_container_liquid->add_waste seal_container Securely Close Container Lid add_waste->seal_container store_saa Store in Secondary Containment within a Satellite Accumulation Area (SAA) seal_container->store_saa request_pickup When container is full, request pickup from Environmental Health & Safety (EHS) store_saa->request_pickup end Disposal Complete request_pickup->end

Caption: Disposal decision workflow for 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride.

Spill and Emergency Procedures

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleaning, ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.[5]

  • Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]

References

  • Title: Hazardous Waste Segregation Source: Bucknell University URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, University of Delaware URL: [Link]

  • Title: Halogenated Solvents in Laboratories - Chemical Waste Guideline Source: Temple University Environmental Health and Radiation Safety URL: [Link]

  • Title: C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal Source: C&EN's Stereo Chemistry (YouTube) URL: [Link]

  • Title: Guidelines for Segregating and Combining Chemical Wastes into Containers Source: University of Pennsylvania EHRS URL: [Link]

  • Title: m-Chlorobenzoic Acid Safety Data Sheet Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Guide to Chemical Waste Disposal in Chemistry Lab (USF) Source: YouTube URL: [Link]

  • Title: How To: Lab Waste Source: LabXchange (YouTube) URL: [Link]

  • Title: Lab Safety Services - Assessment & Compliance Source: TRC Companies URL: [Link]

  • Title: p-Amino Benzoic Acid MSDS Source: Oxford Lab Fine Chem LLP URL: [Link]

  • Title: 4-Aminobenzoic acid Safety Data Sheet Source: Carl ROTH URL: [Link]

  • Title: 4-Aminobenzoic acid Safety Data Sheet Source: Acros Organics URL: [Link]

  • Title: DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated” Source: Resource Management Associates (YouTube) URL: [Link]

Sources

Handling

Personal protective equipment for handling 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride

Executive Summary & Compound Identity Objective: This guide provides a self-validating safety protocol for the handling, storage, and disposal of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride . Unlike its neutral pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Objective: This guide provides a self-validating safety protocol for the handling, storage, and disposal of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride . Unlike its neutral parent compound, the hydrochloride salt presents specific acidic and hygroscopic challenges that require distinct handling procedures to prevent mucosal irritation and equipment corrosion.

Compound Identifiers:

  • Chemical Name: 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride[1]

  • CAS Number (Parent Acid): 90434-27-8 [1][2][3]

  • CAS Number (HCl Salt): 75228-82-9 [2][1]

  • Molecular Formula: C₈H₈ClNO₂ · HCl

  • Physical State: White to off-white crystalline solid; hygroscopic.

Hazard Assessment & Mechanism

To ensure safety, researchers must understand the causality of the hazard, not just the classification.

The Dual-Hazard Mechanism
  • Organic Irritancy (Aromatic Amine/Acid): The chlorobenzoic acid core is a known skin and eye irritant (GHS Category 2/2A). It targets epithelial proteins, causing contact dermatitis [3].

  • Acidic Hydrolysis (The HCl Factor): Upon contact with moisture (mucous membranes, sweat, humid air), the hydrochloride salt dissociates. This releases protons (

    
    ) and chloride ions, locally lowering pH. This "acid bite" significantly increases the severity of eye damage and respiratory irritation compared to the free acid form [4].
    

GHS Classification (Derived):

  • Skin Corrosion/Irritation: Category 2 (H315)[4]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient due to the fine, hygroscopic dust nature of the salt. Goggles prevent entry of dust that would otherwise dissolve in tear fluid to form an acidic solution.
Dermal (Hand) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: >480 min for solid handling. The double layer allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory N95 / P2 Particulate Respirator (Minimum)For >10g handling:P100 / P3 Half-Face Respirator The HCl salt dust is an upper respiratory tract irritant. Standard surgical masks offer zero protection against chemical particulates.
Body Lab Coat (Poly/Cotton or Tyvek) + Chemical Apron Cotton absorbs moisture; if the salt lands on a cotton coat and you sweat, it dissolves and penetrates. A chemical apron provides an impermeable frontal barrier.

Operational Handling Protocol

Phase 1: Pre-Operational Checks (The "Go/No-Go" Decision)

Before opening the container, verify the environment.

  • Humidity Check: Relative humidity should be <50%. High humidity causes the salt to clump and become sticky, increasing the risk of transfer to gloves/surfaces.

  • Neutralization Prep: Have a saturated Sodium Bicarbonate (

    
    ) solution ready within arm's reach.
    
Phase 2: Weighing and Transfer
  • Step 1: Place the balance inside a fume hood or a powder containment enclosure.

  • Step 2: Use an anti-static gun or ionizer if available. Chlorobenzoic acid derivatives often carry static charges, causing "fly-away" powder that settles on cuffs and sleeves.

  • Step 3: Do not use metal spatulas if possible; use PTFE-coated or plastic tools to prevent corrosion from the acidic salt over time.

  • Step 4 (Critical): After transfer, wipe the threads of the stock bottle with a dry Kimwipe before recapping. Salt trapped in the threads will hydrolyze, seizing the cap or corroding the lid.

Phase 3: Reaction Setup
  • Solubilization: When dissolving in water or alcohols, add the solid slowly to the solvent. The heat of solution (enthalpy) for amine salts can be mildly exothermic.

  • Incompatibility: Avoid mixing directly with strong oxidizing agents (e.g., permanganates) or strong bases (liberates the free amine, potentially altering solubility/volatility).

Emergency Response & Decision Logic

The following diagram outlines the immediate decision workflow for exposure or spills.

SafetyLogic Start Incident Detected TypeCheck Identify Type Start->TypeCheck SkinExp Skin Exposure TypeCheck->SkinExp Dermal EyeExp Eye Exposure TypeCheck->EyeExp Ocular Spill Benchtop Spill TypeCheck->Spill Environmental BrushOff 1. Brush off dry powder (Do NOT wet first) SkinExp->BrushOff FlushEye 1. Flush immediately (Eyewash Station) EyeExp->FlushEye Contain 1. Cover with dry pad Spill->Contain RinseSkin 2. Rinse water >15 min BrushOff->RinseSkin MedicalSkin Seek Medical Aid RinseSkin->MedicalSkin CheckPH 2. Check pH of eye (Medical Pro only) FlushEye->CheckPH MedicalEye Urgent Medical Care CheckPH->MedicalEye Neutralize 2. Apply NaHCO3 solution (Wait for fizzing to stop) Contain->Neutralize Clean 3. Wipe with wet towels Neutralize->Clean Disposal Dispose as Chem Waste Clean->Disposal

Figure 1: Decision logic for exposure and spill management.[4][5][6] Note the critical step of brushing off dry powder from skin before wetting to prevent immediate high-concentration acid formation.

Disposal & Deactivation

Protocol:

  • Neutralization: Dissolve the waste material in water. Slowly adjust pH to 6–8 using Sodium Bicarbonate or Dilute Sodium Hydroxide. This converts the corrosive hydrochloride salt into the neutral amine/acid form and harmless NaCl.

  • Incineration: The organic component requires high-temperature incineration equipped with an afterburner and scrubber (to capture Nitrogen Oxides and Hydrogen Chloride gas) [5].

  • Labeling: Tag waste clearly as "Halogenated Organic Acid Salts."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345, 5-(Aminomethyl)-2-chlorobenzoic acid. Retrieved from [Link]

Sources

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